Product packaging for Hydroxy Desmethyl Bosentan(Cat. No.:CAS No. 253688-62-9)

Hydroxy Desmethyl Bosentan

カタログ番号: B020160
CAS番号: 253688-62-9
分子量: 553.6 g/mol
InChIキー: JXXCMZWROOURSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Hydroxy Desmethyl Bosentan (CAS 253688-62-9) is a characterized metabolite of the dual endothelin receptor antagonist Bosentan, which is a well-established medication for pulmonary arterial hypertension (PAH). This compound is offered as a high-quality reference standard for use in pharmaceutical and metabolic research. Primary Research Applications: Drug Metabolism and Pharmacokinetics (DMPK) Studies: Investigate the metabolic pathways of Bosentan. This compound is one of several oxidative metabolites formed in the liver via cytochrome P450 enzymes (CYP3A4 and CYP2C9). Drug-Drug Interaction (DDI) Profiling: Research indicates that while this compound itself shows weak inhibition of transporters like OATP1B1 and OATP1B3, other related metabolites (such as Desmethyl Bosentan) can contribute to the perpetrator profile of the parent drug. Studying this compound helps elucidate the full interaction potential of Bosentan therapy, which is known to be a strong inducer of drug-metabolizing enzymes and transporter proteins. Analytical Standard: This product serves as a critical standard in bioanalytical methods, such as LC-MS, for the quantitative determination of Bosentan metabolite levels in biological matrices during pre-clinical and clinical studies. By providing this metabolite, we support researchers in understanding the complex pharmacokinetic behavior of Bosentan, including its potential for interactions and overall elimination process. This knowledge is vital for comprehensive drug safety and efficacy assessments. Please Note: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27N5O7S B020160 Hydroxy Desmethyl Bosentan CAS No. 253688-62-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O7S/c1-26(2,16-33)17-8-10-18(11-9-17)39(35,36)31-22-21(38-20-7-4-3-6-19(20)34)25(37-15-14-32)30-24(29-22)23-27-12-5-13-28-23/h3-13,32-34H,14-16H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCMZWROOURSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401105865
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253688-62-9
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253688-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 64-1056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401105865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXY-DEMETHOXYBOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5MDJ6EBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of Bosentan to Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the metabolic transformation of Bosentan (B193191), a dual endothelin receptor antagonist, to its secondary metabolite, Hydroxy Desmethyl Bosentan (Ro 64-1056). The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic cascade, quantitative pharmacokinetic data, and relevant experimental protocols.

The Metabolic Pathway of Bosentan

Bosentan undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2][3] The biotransformation is a two-step process leading to the formation of the secondary metabolite, this compound (Ro 64-1056).

The initial metabolic steps involve two primary pathways:

  • Hydroxylation: Bosentan is hydroxylated at its t-butyl group to form the pharmacologically active metabolite, Hydroxy Bosentan (Ro 48-5033).[2][4] This reaction is catalyzed by both CYP2C9 and CYP3A4.[1]

  • O-demethylation: The phenolic methyl ether of Bosentan undergoes O-demethylation to produce Desmethyl Bosentan (Ro 47-8634).[4] This metabolic route is also mediated by CYP2C9 and CYP3A4.[5]

Subsequently, these primary metabolites are further metabolized to form this compound (Ro 64-1056).[1][4] This secondary metabolite is generated through the hydroxylation of Desmethyl Bosentan (Ro 47-8634) or the O-demethylation of Hydroxy Bosentan (Ro 48-5033).[5] Both CYP2C9 and CYP3A4 are involved in these final conversion steps.[1] The majority of Bosentan and its metabolites are eliminated through biliary excretion.[4]

It is also important to note that Bosentan is an inducer of CYP2C9 and CYP3A4, which can lead to an increase in its own clearance over time, a phenomenon known as auto-induction.[6] Furthermore, the hepatic uptake of Bosentan is facilitated by organic anion transporting polypeptides (OATP1B1 and OATP1B3), which can be a site of drug-drug interactions.

Metabolic_Pathway_of_Bosentan Bosentan Bosentan Ro_48_5033 Hydroxy Bosentan (Ro 48-5033) Bosentan->Ro_48_5033 Hydroxylation (CYP2C9, CYP3A4) Ro_47_8634 Desmethyl Bosentan (Ro 47-8634) Bosentan->Ro_47_8634 O-demethylation (CYP2C9, CYP3A4) Ro_64_1056 This compound (Ro 64-1056) Ro_48_5033->Ro_64_1056 O-demethylation (CYP2C9, CYP3A4) Ro_47_8634->Ro_64_1056 Hydroxylation (CYP2C9, CYP3A4)

Metabolic pathway of Bosentan to this compound.

Quantitative Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters of Bosentan and its three major metabolites in healthy male subjects following a single oral dose of 62.5 mg.

AnalyteCmax (ng/mL)AUC(0,∞) (ng·h/mL)t1/2 (h)
Bosentan 55340015.4
Hydroxy Bosentan (Ro 48-5033) 67.56094.8
Desmethyl Bosentan (Ro 47-8634) 16.71584.1
This compound (Ro 64-1056) 10.41486.8
Data are presented as geometric means.[1]

Experimental Protocols

Quantification of Bosentan and its Metabolites in Human Plasma by LC-MS/MS

This section details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Bosentan and its metabolites in human plasma.[1][7]

3.1.1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add an internal standard solution (e.g., deuterated analogs of the analytes).

  • Perform solid-phase extraction (SPE) using a suitable SPE cartridge (e.g., Oasis HLB).

  • Condition the SPE cartridge with methanol (B129727) followed by water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes and internal standard with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm) is suitable for separation.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used.

  • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

3.1.3. Tandem Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Bosentan: m/z 552 → 202

    • Hydroxy Bosentan (Ro 48-5033): m/z 568 → 202

    • Desmethyl Bosentan (Ro 47-8634): m/z 538 → 202

    • This compound (Ro 64-1056): m/z 554 → 202

LCMS_Workflow Plasma_Sample Plasma Sample + Internal Standard SPE Solid-Phase Extraction Plasma_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

LC-MS/MS analytical workflow for Bosentan and its metabolites.

In Vitro Metabolism of Bosentan using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Bosentan in vitro using human liver microsomes (HLM).

3.2.1. Incubation

  • Prepare an incubation mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Bosentan (at various concentrations to determine enzyme kinetics).

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1 mM NADPH).

  • Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Include control incubations without the NADPH-generating system to assess non-enzymatic degradation.

3.2.2. Reaction Termination and Sample Processing

  • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

3.2.3. Analysis

  • Analyze the supernatant using a validated LC-MS/MS method (as described in section 3.1) to identify and quantify the parent drug (Bosentan) and its metabolites (Hydroxy Bosentan, Desmethyl Bosentan, and this compound).

  • Determine the rates of metabolite formation and the depletion of the parent compound to calculate enzyme kinetic parameters such as Km and Vmax.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxy Desmethyl Bosentan (B193191), a minor metabolite of the dual endothelin receptor antagonist, Bosentan. This document details a proposed synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment, designed to support researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development.

Introduction

Hydroxy Desmethyl Bosentan, also known as Ro 64-1056, is a metabolite of Bosentan formed in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4.[1][2] The formation of this metabolite involves two key metabolic transformations: O-demethylation of the methoxyphenoxy moiety and hydroxylation of the tert-butyl group of Bosentan.[3] As a metabolite, understanding its pharmacological and toxicological profile is crucial for a complete picture of Bosentan's in vivo activity. This guide offers a detailed approach to its chemical synthesis and characterization, providing a foundation for further research and development.

Proposed Synthesis of this compound

The proposed two-step synthesis is as follows:

  • Step 1: O-Demethylation of Bosentan to Desmethyl Bosentan (Ro 47-8634). This initial step involves the cleavage of the methyl ether on the phenoxy group of Bosentan to yield the corresponding phenol.

  • Step 2: Hydroxylation of Desmethyl Bosentan to this compound (Ro 64-1056). The second step focuses on the introduction of a hydroxyl group to the tert-butyl substituent of Desmethyl Bosentan.

Synthesis of this compound Bosentan Bosentan Desmethyl_Bosentan Desmethyl Bosentan (Ro 47-8634) Bosentan->Desmethyl_Bosentan O-Demethylation Hydroxy_Desmethyl_Bosentan This compound (Ro 64-1056) Desmethyl_Bosentan->Hydroxy_Desmethyl_Bosentan Hydroxylation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and should be optimized for the specific substrates.

Synthesis of Desmethyl Bosentan (Ro 47-8634) from Bosentan

Principle: The O-demethylation of aryl methyl ethers is a common transformation in organic synthesis. Various reagents can be employed, with boron tribromide (BBr₃) being a highly effective, albeit strong, Lewis acid for this purpose.[4] Milder methods using reagents like iodocyclohexane (B1584034) in DMF have also been reported.[5]

Experimental Protocol (using Boron Tribromide):

  • Dissolution: Dissolve Bosentan (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in anhydrous DCM to the cooled Bosentan solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol (B129727) at 0 °C, followed by the addition of water.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford Desmethyl Bosentan.

Synthesis of this compound (Ro 64-1056) from Desmethyl Bosentan

Principle: The selective hydroxylation of a sterically hindered tert-butyl group presents a synthetic challenge. Recent advances in catalysis have demonstrated the feasibility of such transformations. One approach involves the use of a manganese catalyst with an oxidizing agent like hydrogen peroxide in a fluorinated alcohol solvent, which has been shown to effectively oxidize sterically congested C-H bonds.[6][7]

Experimental Protocol (Catalytic Hydroxylation):

  • Catalyst Preparation: Prepare the manganese catalyst, for example, [Mn(CF₃-bpeb)(OTf)₂], as described in the literature.

  • Reaction Setup: In a reaction vessel, dissolve Desmethyl Bosentan (1 equivalent) and the manganese catalyst (e.g., 1-5 mol%) in nonafluoro-tert-butyl alcohol (NFTBA).

  • Oxidation: Add hydrogen peroxide (H₂O₂) (e.g., 1.5-2.0 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Work-up: Upon completion, quench the reaction with an appropriate reducing agent (e.g., sodium sulfite (B76179) solution).

  • Extraction: Extract the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC) to isolate this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₆H₂₇N₅O₇S[8]
Molecular Weight 553.59 g/mol [8]
CAS Number 253688-62-9[8]
Appearance Solid (predicted)
Solubility Soluble in DMSO and Methanol[9]
Spectroscopic and Chromatographic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the ethylene (B1197577) glycol moiety, the newly formed hydroxymethyl group on the tert-butyl substituent, and the phenolic hydroxyl group. The absence of the methoxy (B1213986) signal (around 3.8 ppm) compared to Bosentan would be a key indicator of successful demethylation.
¹³C NMR Resonances for all 26 carbon atoms, including the aromatic carbons, the carbons of the pyrimidine (B1678525) rings, the ethylene glycol carbons, and the carbons of the hydroxylated tert-butyl group.
Mass Spectrometry (MS) The exact mass can be determined by high-resolution mass spectrometry (HRMS). The expected monoisotopic mass is 553.1631 Da.[8] Fragmentation patterns in MS/MS analysis can provide further structural confirmation.
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed under optimized chromatographic conditions, indicating the purity of the compound. Retention time will differ from Bosentan and other metabolites.[10][11]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Bosentan

Bosentan undergoes metabolism in the liver primarily through the action of CYP3A4 and CYP2C9 enzymes. This leads to the formation of three main metabolites: Hydroxy Bosentan (Ro 48-5033), Desmethyl Bosentan (Ro 47-8634), and this compound (Ro 64-1056).[3]

Metabolic Pathway of Bosentan Bosentan Bosentan Hydroxy_Bosentan Hydroxy Bosentan (Ro 48-5033) Bosentan->Hydroxy_Bosentan Hydroxylation (CYP3A4/2C9) Desmethyl_Bosentan Desmethyl Bosentan (Ro 47-8634) Bosentan->Desmethyl_Bosentan O-Demethylation (CYP3A4/2C9) Hydroxy_Desmethyl_Bosentan This compound (Ro 64-1056) Hydroxy_Bosentan->Hydroxy_Desmethyl_Bosentan O-Demethylation Desmethyl_Bosentan->Hydroxy_Desmethyl_Bosentan Hydroxylation Experimental Workflow Start Start: Bosentan Step1 Step 1: O-Demethylation Start->Step1 Intermediate Intermediate: Desmethyl Bosentan Step1->Intermediate Step2 Step 2: Hydroxylation Intermediate->Step2 Crude_Product Crude Product: this compound Step2->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization Final_Product Final Characterized Product Characterization->Final_Product

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy Desmethyl Bosentan, also known as Ro 64-1056, is a significant metabolite of the dual endothelin receptor antagonist, Bosentan. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The document details its metabolic formation, interaction with biological transporters, and presents available data on its biological activity. Experimental methodologies are described to facilitate further research, and key pathways and workflows are visualized for enhanced comprehension. This guide is intended to serve as a core resource for professionals in drug development and related scientific fields.

Introduction

Bosentan is a cornerstone therapy for pulmonary arterial hypertension (PAH), exerting its therapeutic effect by blocking both endothelin-A (ETA) and endothelin-B (ETB) receptors. The in vivo disposition of Bosentan is complex, involving extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4. This metabolic activity gives rise to several metabolites, among which this compound (Ro 64-1056) is a notable derivative, formed through both O-demethylation and hydroxylation of the parent compound. Understanding the chemical and pharmacological properties of this metabolite is crucial for a complete comprehension of Bosentan's overall clinical profile, including its therapeutic efficacy and potential for drug-drug interactions.

Chemical Structure and Identification

This compound is structurally distinct from its parent compound due to two key modifications: the removal of a methyl group from the phenoxy moiety (O-demethylation) and the addition of a hydroxyl group to the tert-butyl group.

Chemical Name: 4-(1-hydroxy-2-methylpropan-2-yl)-N-(6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide

Synonyms: Ro 64-1056, Hydroxy-demethoxybosentan

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 253688-62-9
Molecular Formula C₂₆H₂₇N₅O₇S
Molecular Weight 553.59 g/mol
InChI Key JXXCMZWROOURSZ-UHFFFAOYSA-N
SMILES CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O

Physicochemical Properties

The physicochemical properties of a drug metabolite are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for this compound are scarce in publicly available literature, some properties have been predicted through computational models.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
pKa (predicted) 3.81 ± 0.10ChemicalBook
Solubility Soluble in DMSO and MethanolCayman Chemical
Storage Conditions -20°C for long-term storageDC Chemicals

Note: Further experimental validation of these properties is recommended.

Metabolism and Synthesis

Metabolic Pathway

This compound is a minor metabolite of Bosentan. Its formation is a two-step process involving the cytochrome P450 enzyme system in the liver. The primary metabolism of Bosentan involves hydroxylation of the tert-butyl group to form Hydroxy Bosentan (Ro 48-5033) and O-demethylation of the phenoxy group to yield Desmethyl Bosentan (Ro 47-8634). This compound is subsequently formed by the O-demethylation of Hydroxy Bosentan or the hydroxylation of Desmethyl Bosentan.

Bosentan_Metabolism Bosentan Bosentan Hydroxy_Bosentan Hydroxy Bosentan (Ro 48-5033) Bosentan->Hydroxy_Bosentan CYP2C9/3A4 (Hydroxylation) Desmethyl_Bosentan Desmethyl Bosentan (Ro 47-8634) Bosentan->Desmethyl_Bosentan CYP2C9/3A4 (O-demethylation) Hydroxy_Desmethyl_Bosentan This compound (Ro 64-1056) Hydroxy_Bosentan->Hydroxy_Desmethyl_Bosentan CYP2C9/3A4 (O-demethylation) Desmethyl_Bosentan->Hydroxy_Desmethyl_Bosentan CYP2C9/3A4 (Hydroxylation)

Metabolic pathway of Bosentan.
Synthesis

The synthesis of this compound as a reference standard is crucial for analytical and pharmacological studies. While detailed, step-by-step synthetic protocols are proprietary and not extensively published, the general approach involves multi-step organic synthesis. Commercially, this compound is available from various chemical suppliers for research purposes. The synthesis of its parent compound, Bosentan, typically involves the coupling of key intermediates, a process that could be adapted for the synthesis of its metabolites.

Pharmacological Properties

The pharmacological activity of this compound is of significant interest, particularly concerning its potential contribution to the overall effect of Bosentan and its role in drug-drug interactions.

Interaction with Drug Transporters

Studies have investigated the effects of Bosentan metabolites on various drug transporters. This compound has been shown to be a weak inhibitor of the organic anion transporting polypeptides OATP1B1 and OATP1B3. These transporters are located on the sinusoidal membrane of hepatocytes and play a crucial role in the hepatic uptake of many endogenous compounds and drugs.

Table 3: In Vitro Effects of this compound on Drug Transporters

TransporterEffectExperimental System
OATP1B1 Weak Inhibition8-fluorescein-cAMP uptake in HEK-OATP1B1 cells
OATP1B3 Weak Inhibition8-fluorescein-cAMP uptake in HEK-OATP1B3 cells
P-glycoprotein (P-gp) No InhibitionCalcein assay in L-MDR1 cells
Endothelin Receptor Affinity

Experimental Protocols

OATP1B1 and OATP1B3 Inhibition Assay

The following provides a generalized protocol for assessing the inhibitory potential of compounds on OATP1B1 and OATP1B3, based on methodologies described in the literature.

Objective: To determine the in vitro inhibitory effect of this compound on OATP1B1 and OATP1B3 transporters.

Materials:

  • HEK293 cells stably expressing OATP1B1 or OATP1B3.

  • Control (mock-transfected) HEK293 cells.

  • 8-fluorescein-cAMP (fluorescent substrate).

  • This compound (test compound).

  • Known inhibitors of OATP1B1/1B3 (e.g., rifampicin) for positive control.

  • Cell culture medium and reagents.

  • Hanks' Balanced Salt Solution (HBSS) or similar assay buffer.

  • Multi-well plates (e.g., 24- or 96-well).

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Culture the OATP1B1/1B3-expressing and mock-transfected HEK293 cells in appropriate culture medium until they reach a suitable confluency in multi-well plates.

  • Preparation of Solutions: Prepare stock solutions of this compound and the positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test and control compounds in the assay buffer. Also, prepare the fluorescent substrate solution in the assay buffer.

  • Assay: a. Wash the cells with pre-warmed assay buffer. b. Pre-incubate the cells with the different concentrations of this compound, the positive control, or buffer alone for a defined period. c. Initiate the uptake by adding the fluorescent substrate solution to all wells. d. Incubate for a specific time at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: a. Subtract the background fluorescence from the mock-transfected cells. b. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. c. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

OATP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture OATP-expressing and mock cells Wash_Cells Wash cells Cell_Culture->Wash_Cells Prepare_Solutions Prepare test compound and substrate solutions Pre_incubation Pre-incubate with This compound Prepare_Solutions->Pre_incubation Wash_Cells->Pre_incubation Add_Substrate Add fluorescent substrate Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Uptake Terminate uptake and wash Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Measure_Fluorescence Measure fluorescence Lyse_Cells->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Workflow for OATP inhibition assay.

Conclusion

This compound is a recognized metabolite of Bosentan, formed through the action of hepatic CYP450 enzymes. Its chemical structure is well-defined, and while some physicochemical properties have been predicted, further experimental validation is warranted. Pharmacologically, it exhibits weak inhibitory effects on the drug transporters OATP1B1 and OATP1B3. A significant knowledge gap remains regarding its affinity for and activity at the endothelin receptors, which would be crucial in determining its contribution to the overall pharmacological profile of Bosentan. The information and experimental outlines provided in this guide aim to facilitate further research into this important metabolite, ultimately contributing to a more complete understanding of Bosentan's disposition and action in the body.

In Vitro Generation of Hydroxy Desmethyl Bosentan: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in vitro generation of Hydroxy Desmethyl Bosentan (B193191) (Ro 64-1056), a key metabolite of the dual endothelin receptor antagonist, Bosentan. The protocol herein details the use of human liver microsomes (HLM) as a reliable in vitro model system to study the metabolic pathways of Bosentan. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic studies. It outlines the necessary experimental procedures, from incubation to sample analysis, and presents relevant quantitative data and metabolic pathways to facilitate a deeper understanding of Bosentan's biotransformation.

Introduction

Bosentan is an established therapeutic agent for pulmonary arterial hypertension. Its metabolism is primarily hepatic, mediated by the cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2C9.[1][2] Understanding the formation of its metabolites is crucial for a comprehensive assessment of its efficacy, potential drug-drug interactions, and safety profile. Bosentan is metabolized to three main metabolites: Hydroxy Bosentan (Ro 48-5033), Desmethyl Bosentan (Ro 47-8634), and Hydroxy Desmethyl Bosentan (Ro 64-1056).[3][4] this compound is formed through the further metabolism of both Hydroxy Bosentan and Desmethyl Bosentan.[4]

This guide provides a detailed methodology for the in vitro generation and quantification of this compound using human liver microsomes, a well-established and widely used in vitro system for studying drug metabolism.[5]

Metabolic Pathway of Bosentan

The metabolic conversion of Bosentan to its primary and secondary metabolites is a multi-step process primarily catalyzed by CYP3A4 and CYP2C9 in the liver.[1][2]

G Bosentan Bosentan Ro_48_5033 Hydroxy Bosentan (Ro 48-5033) Bosentan->Ro_48_5033 CYP3A4 / CYP2C9 (Hydroxylation) Ro_47_8634 Desmethyl Bosentan (Ro 47-8634) Bosentan->Ro_47_8634 CYP3A4 (O-demethylation) Ro_64_1056 This compound (Ro 64-1056) Ro_48_5033->Ro_64_1056 CYP3A4 (O-demethylation) Ro_47_8634->Ro_64_1056 CYP2C9 (Hydroxylation)

Bosentan Metabolic Pathway

Experimental Protocols

This section details the materials and methods for the in vitro generation of this compound.

Materials and Reagents
  • Bosentan

  • This compound (Ro 64-1056) analytical standard

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic Acid (FA)

  • Ultrapure water

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

Experimental Workflow

G cluster_incubation Microsomal Incubation cluster_termination Reaction Termination & Sample Preparation cluster_analysis LC-MS/MS Analysis A Prepare Incubation Mixture: - Bosentan (substrate) - Human Liver Microsomes - Phosphate Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH Regenerating System B->C D Incubate at 37°C with shaking C->D E Terminate Reaction (e.g., with cold acetonitrile) D->E F Add Internal Standard E->F G Centrifuge to precipitate proteins F->G H Collect Supernatant G->H I Inject supernatant into LC-MS/MS H->I J Separate Parent and Metabolites I->J K Quantify this compound J->K

In Vitro Metabolism Workflow
Detailed Incubation Protocol

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of Bosentan in a suitable organic solvent (e.g., DMSO or Methanol).

    • Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Prepare Incubation Mixture:

    • In a microcentrifuge tube, combine the following on ice:

      • Potassium Phosphate Buffer (100 mM, pH 7.4)

      • Pooled Human Liver Microsomes (final concentration of 0.5 - 1.0 mg/mL)

      • Bosentan stock solution (final concentration of 1 - 50 µM)

    • The final incubation volume is typically 200 µL. A negative control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) with gentle agitation. The optimal incubation time for generating this compound may need to be determined empirically.

  • Terminate the Reaction:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for Analysis:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantification of this compound is achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7]

  • Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of Bosentan and its metabolites.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is commonly employed.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific MRM transitions for Bosentan and its metabolites need to be optimized.

Data Presentation

The following tables summarize key quantitative data related to the in vitro metabolism of Bosentan.

Table 1: Bosentan and its Metabolites
CompoundAbbreviationMolecular Formula
Bosentan-C27H29N5O6S
Hydroxy BosentanRo 48-5033C27H29N5O7S
Desmethyl BosentanRo 47-8634C26H27N5O6S
This compoundRo 64-1056C26H27N5O7S
Table 2: In Vitro Metabolism of Bosentan in Human Liver Microsomes
ParameterValueReference(s)
Primary Metabolizing EnzymesCYP3A4, CYP2C9[1][2]
Contribution of CYP3A4 to Bosentan Metabolism~60%[4]
Contribution of CYP2C9 to Bosentan Metabolism~40%[4]

Note: The relative contributions of CYP isoforms can vary depending on the specific in vitro conditions and the source of the human liver microsomes.

Table 3: Pharmacokinetic Parameters of Bosentan Metabolites (In Vivo Data)
MetaboliteRelative Exposure (compared to Bosentan)Pharmacological ActivityReference(s)
Hydroxy Bosentan (Ro 48-5033)~10-20%Active[1]
Desmethyl Bosentan (Ro 47-8634)Lower than Ro 48-5033Less Active[8]
This compound (Ro 64-1056)LowLikely low[9]

Note: In vivo data is provided for context. In vitro metabolite formation rates may not directly correlate with in vivo exposure levels due to differences in clearance and other pharmacokinetic processes.

Conclusion

This technical guide provides a foundational protocol for the in vitro generation of this compound using human liver microsomes. The outlined experimental workflow, coupled with the provided quantitative data and metabolic pathway information, serves as a valuable resource for researchers in the field of drug metabolism. The successful application of this protocol will enable a more thorough understanding of Bosentan's biotransformation, contributing to the development of safer and more effective therapeutic strategies. Further optimization of specific experimental parameters may be required to suit individual laboratory conditions and research objectives.

References

The Biological Activity of Hydroxy Desmethyl Bosentan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Hydroxy Desmethyl Bosentan (B193191) (Ro 64-1056), a metabolite of the dual endothelin receptor antagonist, Bosentan. This document summarizes key quantitative data, details experimental methodologies for assessing biological activity, and visualizes relevant signaling pathways and experimental workflows.

Introduction

Bosentan is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors, indicated for the treatment of pulmonary arterial hypertension (PAH). It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9, into three main metabolites: Hydroxy Bosentan (Ro 48-5033), Desmethyl Bosentan (Ro 47-8634), and Hydroxy Desmethyl Bosentan (Ro 64-1056).[1] While Hydroxy Bosentan is recognized as the primary active metabolite, understanding the biological activity of all metabolites is crucial for a comprehensive pharmacological profile. This guide focuses on the in vitro activity of this compound in the context of its parent compound and fellow metabolites.

Quantitative Analysis of Biological Activity

The primary mechanism of action of Bosentan and its active metabolites is the antagonism of endothelin receptors. The following table summarizes the in vitro inhibitory concentrations (IC50) of Bosentan and its three major metabolites against human ETA and ETB receptors. This quantitative data allows for a direct comparison of their potencies.

CompoundIC50 on ETA (µM)IC50 on ETB (µM)
Bosentan0.080.16
Hydroxy Bosentan (Ro 48-5033) 0.18 0.39
Desmethyl Bosentan (Ro 47-8634) 26.1 5.5
This compound (Ro 64-1056) 2.5 5.3

Data sourced from a clinical pharmacology review by the FDA.[2]

Based on this data, Hydroxy Bosentan (Ro 48-5033) is the most potent metabolite, exhibiting only a slight reduction in activity compared to the parent compound, Bosentan. This compound (Ro 64-1056) demonstrates a significantly lower potency, with IC50 values approximately 31-fold and 33-fold higher than Bosentan for ETA and ETB receptors, respectively.[2] Desmethyl Bosentan (Ro 47-8634) shows the weakest activity, particularly against the ETA receptor.[2] It is estimated that the active metabolite, Ro 48-5033, may contribute up to 20% of the overall pharmacological effect of Bosentan.[2]

Experimental Protocols

The determination of the biological activity of endothelin receptor antagonists involves various in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay for Endothelin Receptor Affinity

This assay is designed to determine the affinity of a compound for the ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 and subsequently the binding affinity (Ki) of test compounds for human ETA and ETB receptors.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors.

  • Radioligand: 125I-labeled Endothelin-1 (125I-ET-1).

  • Test Compounds: Bosentan, Hydroxy Bosentan, Desmethyl Bosentan, and this compound.

  • Assay Buffer: Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing either ETA or ETB receptors to confluence.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of 125I-ET-1 to each well.

    • Add increasing concentrations of the test compounds (or vehicle for total binding control).

    • To determine non-specific binding, add a high concentration of unlabeled ET-1 to a set of wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

Calcium Mobilization Functional Assay

This functional assay measures the ability of a compound to antagonize the ET-1-induced increase in intracellular calcium concentration, a key downstream signaling event.

Objective: To assess the functional antagonist activity of test compounds at the ETA and ETB receptors.

Materials:

  • Cell Lines: CHO cells co-expressing the human ETA or ETB receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Endothelin-1 (ET-1).

  • Test Compounds: Bosentan and its metabolites.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Instrumentation: A luminometer or fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Preparation:

    • Plate the engineered CHO cells in a 96-well plate and allow them to attach overnight.

    • If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test compounds to the wells and incubate for a predetermined time to allow for receptor binding.

    • Measure the baseline luminescence or fluorescence.

    • Inject a fixed concentration of ET-1 into the wells to stimulate the receptors.

    • Immediately measure the peak luminescence or fluorescence signal, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Calculate the percentage of inhibition of the ET-1-induced calcium mobilization for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, representing the concentration of the antagonist that produces 50% of its maximal inhibition.

Signaling Pathways and Experimental Workflows

Endothelin Receptor Signaling Pathway

Endothelin receptors are G-protein coupled receptors (GPCRs). Upon binding of Endothelin-1 (ET-1), the receptor activates intracellular signaling cascades. The primary pathway involves the activation of Gq and Gi proteins, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key event in mediating the physiological effects of ET-1, such as vasoconstriction.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETR Endothelin Receptor (ETA / ETB) ET1->ETR Binds G_protein G-protein (Gq/Gi) ETR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response Bosentan Bosentan & Metabolites (Antagonists) Bosentan->ETR Blocks

Endothelin-1 signaling pathway and point of antagonism.
Bosentan Metabolism Workflow

Bosentan undergoes hepatic metabolism primarily through the CYP2C9 and CYP3A4 enzymes, leading to the formation of its three main metabolites.

Bosentan_Metabolism Bosentan Bosentan Hydroxy_Bosentan Hydroxy Bosentan (Ro 48-5033) (Active) Bosentan->Hydroxy_Bosentan Hydroxylation Desmethyl_Bosentan Desmethyl Bosentan (Ro 47-8634) Bosentan->Desmethyl_Bosentan O-demethylation CYP2C9 CYP2C9 CYP2C9->Hydroxy_Bosentan Hydroxy_Desmethyl_Bosentan This compound (Ro 64-1056) CYP2C9->Hydroxy_Desmethyl_Bosentan CYP3A4 CYP3A4 CYP3A4->Hydroxy_Bosentan CYP3A4->Desmethyl_Bosentan CYP3A4->Hydroxy_Desmethyl_Bosentan Hydroxy_Bosentan->Hydroxy_Desmethyl_Bosentan O-demethylation Desmethyl_Bosentan->Hydroxy_Desmethyl_Bosentan Hydroxylation

Metabolic pathway of Bosentan to its major metabolites.
Experimental Workflow for Determining IC50

The following diagram illustrates the logical flow of a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of a test compound.

IC50_Workflow Start Start Prep_Cells Prepare Cells Expressing Target Receptor Start->Prep_Cells Add_Ligand Add Radiolabeled Ligand (e.g., ¹²⁵I-ET-1) Prep_Cells->Add_Ligand Add_Compound Add Serial Dilutions of Test Compound Add_Ligand->Add_Compound Incubate Incubate to Reach Equilibrium Add_Compound->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Data Analysis: Non-linear Regression Measure->Analyze IC50 Determine IC₅₀ Value Analyze->IC50 End End IC50->End

References

Hydroxy Desmethyl Bosentan CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy Desmethyl Bosentan, a primary metabolite of the dual endothelin receptor antagonist, Bosentan. This document collates essential chemical data, explores the metabolic pathways involved in its formation, and outlines the broader signaling cascade of its parent compound.

Core Compound Data

This compound, also known by its developmental code Ro 64-1056, is a key metabolite in the biotransformation of Bosentan.[1] The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 253688-62-9[1][2][3][4]
Molecular Formula C26H27N5O7S[1][2][3]
Molecular Weight 553.59 g/mol [1][2][3]

Metabolic Pathway of Bosentan

Bosentan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9.[5][6] This process leads to the formation of several metabolites, including this compound. The metabolic cascade is a critical aspect of understanding the pharmacokinetic and pharmacodynamic profile of Bosentan.

G Bosentan Bosentan Metabolites Metabolites Bosentan->Metabolites Hepatic Metabolism CYP3A4 CYP3A4 Metabolites->CYP3A4 CYP2C9 CYP2C9 Metabolites->CYP2C9 Hydroxy_Desmethyl_Bosentan This compound (Ro 64-1056) CYP3A4->Hydroxy_Desmethyl_Bosentan Other_Metabolites Other Metabolites CYP3A4->Other_Metabolites CYP2C9->Hydroxy_Desmethyl_Bosentan CYP2C9->Other_Metabolites

Metabolic conversion of Bosentan.

Mechanism of Action: Endothelin Receptor Antagonism

Bosentan functions as a competitive antagonist of endothelin-1 (B181129) (ET-1) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[2][5] ET-1 is a potent vasoconstrictor, and its binding to ET-A receptors on vascular smooth muscle cells promotes vasoconstriction and proliferation.[5] By blocking these receptors, Bosentan inhibits the downstream effects of ET-1, leading to vasodilation. This mechanism is central to its therapeutic use in pulmonary arterial hypertension.[2][5]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds ETB ET-B Receptor ET1->ETB Binds Bosentan Bosentan Bosentan->ETA Blocks Bosentan->ETB Blocks Vasoconstriction Vasoconstriction & Proliferation ETA->Vasoconstriction Activates Vasodilation Vasodilation ETB->Vasodilation Activates

Bosentan's dual antagonism of endothelin receptors.

Experimental Protocols: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A common approach for the quantitative analysis of Bosentan and its impurities involves reverse-phase HPLC (RP-HPLC).

  • Objective: To separate and quantify Bosentan and its related substances, including metabolites like this compound.

  • Stationary Phase: A C8 or C18 column is typically used. For instance, a Zorbax SB-C8 (250 x 4.6mm, 5µ) column has been reported for the analysis of Bosentan and its impurities.

  • Mobile Phase: A gradient elution is often employed using a mixture of an acidic buffer and an organic solvent. A mobile phase consisting of a buffer (e.g., 1gm of octane-1-sulfonic acid sodium salt and 1 ml triethylamine (B128534) in 1 liter of water, with pH adjusted to 2.5 with perchloric acid) and methanol (B129727) has been described.

  • Detection: UV detection is commonly performed at a wavelength of around 220 nm.

  • Validation: Method validation is conducted according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of detection & quantification.

UV-Visible Spectrophotometry:

For simpler quantification of Bosentan in bulk and pharmaceutical dosage forms, UV-Visible spectrophotometry can be utilized.

  • Objective: To determine the concentration of Bosentan based on its absorbance of UV light.

  • Solvent: A suitable solvent in which the compound is soluble and stable is chosen. For example, 0.1N sodium hydroxide (B78521) has been used as a diluent.

  • Wavelength of Maximum Absorbance (λmax): The absorbance of the sample solution is measured at the λmax of Bosentan, which has been reported to be around 261 nm in 0.1N sodium hydroxide.

  • Quantification: The concentration is determined by comparing the absorbance of the sample to a standard curve of known concentrations, following the Beer-Lambert law.

  • Validation: The method is validated for linearity, accuracy, and precision as per ICH guidelines.

References

The Catalytic Duo: Unraveling the Role of CYP2C9 and CYP3A4 in the Formation of Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways leading to the formation of hydroxy desmethyl bosentan (B193191) (Ro 64-1056), a secondary metabolite of the dual endothelin receptor antagonist, bosentan. It focuses on the pivotal roles of the cytochrome P450 enzymes, CYP2C9 and CYP3A4, in this biotransformation. This document synthesizes available quantitative data, details common experimental protocols, and presents visual diagrams to elucidate the complex enzymatic processes involved in bosentan metabolism.

Introduction to Bosentan Metabolism

Bosentan is an essential therapeutic agent for pulmonary arterial hypertension. Its elimination from the body is primarily dependent on hepatic metabolism mediated by the cytochrome P450 system, with CYP2C9 and CYP3A4 being the principal enzymes involved.[1][2] The metabolism of bosentan is a multi-step process that results in the formation of three main metabolites: Ro 48-5033 (hydroxy bosentan), Ro 47-8634 (desmethyl bosentan), and the secondary metabolite, Ro 64-1056 (hydroxy desmethyl bosentan).[3][4][5][6] While hydroxy bosentan is pharmacologically active, contributing to about 20% of the parent drug's effect, the other metabolites are considered to have minimal or no pharmacological activity.[5][6][7] Understanding the intricacies of these metabolic pathways is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and potential for drug-induced toxicity.

The Metabolic Pathway to this compound (Ro 64-1056)

The formation of this compound (Ro 64-1056) is a secondary metabolic event, following the initial biotransformation of the parent drug, bosentan. Both CYP2C9 and CYP3A4 play a role in its formation from the primary metabolites.[3][4]

The two primary pathways leading to the precursors of Ro 64-1056 are:

  • Hydroxylation to Ro 48-5033 (Hydroxy Bosentan): This reaction involves the hydroxylation of the t-butyl group of bosentan and is catalyzed by both CYP2C9 and CYP3A4.[4][8][9]

  • O-demethylation to Ro 47-8634 (Desmethyl Bosentan): This pathway involves the removal of a methyl group from the phenolic methyl ester of bosentan and is primarily catalyzed by CYP3A4.[4][8][9]

Subsequently, this compound (Ro 64-1056) is formed through:

  • O-demethylation of Ro 48-5033.

  • Hydroxylation of Ro 47-8634. [4]

Both CYP2C9 and CYP3A4 are implicated in these secondary metabolic steps.[3][4] One study suggests that CYP2C9 specifically mediates the hydroxylation of the t-butyl group of Ro 47-8634 to form Ro 64-1056.[10][11]

G Bosentan Bosentan Ro_48_5033 Hydroxy Bosentan (Ro 48-5033) Bosentan->Ro_48_5033 CYP2C9, CYP3A4 (Hydroxylation) Ro_47_8634 Desmethyl Bosentan (Ro 47-8634) Bosentan->Ro_47_8634 CYP3A4 (O-demethylation) Ro_64_1056 This compound (Ro 64-1056) Ro_48_5033->Ro_64_1056 CYP2C9, CYP3A4 (O-demethylation) Ro_47_8634->Ro_64_1056 CYP2C9, CYP3A4 (Hydroxylation)

Metabolic Pathway of Bosentan.

Quantitative Analysis of Enzyme Kinetics

Table 1: Michaelis-Menten Kinetic Parameters for Hydroxy Bosentan Formation by CYP2C9 Alleles

CYP2C9 AlleleVmax (nmol/min per pmol of CYP2C9)Km (μM)Intrinsic Clearance (Vmax/Km)Relative Clearance (%)
CYP2C9152.110 ± 1.00036.840 ± 2.6941.089 ± 0.091100.00
CYP2C9268.310 ± 2.47929.540 ± 2.4591.938 ± 0.198178.00
CYP2C937.421 ± 0.28329.540 ± 2.4590.222 ± 0.02320.39
CYP2C987.421 ± 0.28348.780 ± 3.4240.128 ± 0.01211.75
CYP2C91191.310 ± 3.14936.840 ± 2.6942.158 ± 0.207198.16
CYP2C9131.874 ± 0.046199.100 ± 14.5300.010 ± 0.0010.92

Data extracted from a study on the catalytic activities of 38 human CYP2C9 alleles.[7][8] The table presents a selection of common alleles for illustrative purposes.

Experimental Protocols for Studying Bosentan Metabolism

The investigation of bosentan metabolism and the roles of specific CYP enzymes typically involves a series of in vitro experiments. The following outlines a general methodology.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This assay provides a broad overview of the metabolic profile in a system that contains a full complement of hepatic enzymes.

Objective: To identify the metabolites of bosentan and determine the overall rate of its metabolism.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Bosentan

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of bosentan in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and bosentan solution. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solution, such as acetonitrile. This also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of bosentan and its metabolites using a validated LC-MS/MS method.

Metabolism using Recombinant CYP Enzymes

This approach is used to pinpoint the specific contribution of individual CYP isoforms to the metabolism of a drug.

Objective: To determine the role of CYP2C9 and CYP3A4 in the formation of bosentan metabolites.

Materials:

  • Recombinant human CYP2C9 and CYP3A4 enzymes (co-expressed with cytochrome P450 reductase in a suitable expression system, e.g., insect cells)

  • Bosentan, Ro 48-5033, and Ro 47-8634 as substrates

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Incubation Setup: Set up separate incubation mixtures for each recombinant enzyme (CYP2C9 and CYP3A4) and each substrate (bosentan, Ro 48-5033, and Ro 47-8634).

  • Reaction: Follow the same incubation and termination procedures as described for the HLM assay.

  • Analysis: Quantify the formation of the respective metabolites (Ro 48-5033, Ro 47-8634, and Ro 64-1056) using LC-MS/MS.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare_Reagents Prepare Reagents (Substrates, Enzymes, Buffers) Combine_Components Combine Substrate, Enzyme, and Buffer Prepare_Reagents->Combine_Components Pre_Incubate Pre-incubate at 37°C Combine_Components->Pre_Incubate Initiate_Reaction Add NADPH to Initiate Pre_Incubate->Initiate_Reaction Incubate_Time_Course Incubate for Defined Time Course Initiate_Reaction->Incubate_Time_Course Terminate_Reaction Quench Reaction (e.g., with Acetonitrile) Incubate_Time_Course->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Data_Analysis Data Analysis (Metabolite ID, Kinetics) Analyze_Supernatant->Data_Analysis

Experimental Workflow for In Vitro Metabolism.

Conclusion

The formation of this compound (Ro 64-1056) is a secondary metabolic event in the biotransformation of bosentan, catalyzed by both CYP2C9 and CYP3A4 from the primary metabolites, hydroxy bosentan and desmethyl bosentan. While the precise kinetic parameters for this secondary conversion are not extensively documented, the foundational roles of CYP2C9 and CYP3A4 in the overall metabolism of bosentan are well-established. The provided experimental frameworks serve as a guide for researchers to further investigate the nuances of these metabolic pathways. A deeper understanding of the enzymatic kinetics and the factors influencing them is paramount for the continued safe and effective use of bosentan in clinical practice.

References

The Discovery and Initial Identification of Bosentan Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and initial identification of the metabolites of Bosentan (B193191), a dual endothelin receptor antagonist. This document details the metabolic pathways, quantitative pharmacokinetic data, and the experimental protocols utilized in the early stages of its development.

Introduction

Bosentan is an endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall safety. The primary route of elimination for Bosentan is through hepatic metabolism, followed by biliary excretion of its metabolites.[1][2][3] The main enzymes responsible for the biotransformation of Bosentan are Cytochrome P450 (CYP) isoforms CYP2C9 and CYP3A4.[3][4][5]

Metabolic Pathways of Bosentan

The metabolism of Bosentan in humans leads to the formation of three main metabolites: Ro 48-5033, Ro 47-8634, and Ro 64-1056.[1][6]

  • Ro 48-5033 (Hydroxybosentan): This is the major metabolite and is formed through the hydroxylation of the tert-butyl group of Bosentan.[1][6] This metabolite is pharmacologically active, contributing approximately 10% to 20% of the total activity of the parent compound.[7]

  • Ro 47-8634: This minor metabolite is the result of the O-demethylation of the phenolic methyl ester of Bosentan.[1][6]

  • Ro 64-1056: This is a secondary and minor metabolite generated through both demethylation and hydroxylation of Bosentan.[1][6]

The metabolic conversion of Bosentan is primarily mediated by the hepatic cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9.[4][5]

Bosentan_Metabolism Bosentan Bosentan Ro_48_5033 Ro 48-5033 (Hydroxybosentan) Bosentan->Ro_48_5033 Hydroxylation (CYP2C9, CYP3A4) Ro_47_8634 Ro 47-8634 Bosentan->Ro_47_8634 O-Demethylation (CYP3A4) Ro_64_1056 Ro 64-1056 Bosentan->Ro_64_1056 Demethylation & Hydroxylation

Caption: Metabolic pathway of Bosentan. (Within 100 characters)

Quantitative Analysis of Bosentan and its Metabolites

The pharmacokinetic profiles of Bosentan and its metabolites have been characterized in healthy human subjects. The following tables summarize key pharmacokinetic parameters from a study involving the administration of a single 62.5 mg dose of Bosentan.

Table 1: Pharmacokinetic Parameters of Bosentan and its Metabolites (Single 62.5 mg Dose)

AnalyteCmax (ng/mL) [Geometric Mean (95% CI)]AUC(0,∞) (ng·h/mL) [Geometric Mean (95% CI)]t1/2 (h) [Mean (95% CI)]tmax (h) [Median (Range)]
Bosentan 603 (488, 745)4259 (3359, 5400)5.4 (4.5, 6.6)4.5 (3.5, 6.0)
Ro 48-5033 73.1 (51.8, 103)597 (377, 946)4.9 (4.0, 6.0)5.0 (3.5, 8.0)
Ro 47-8634 21.4 (16.2, 28.3)225 (166, 305)5.1 (4.1, 6.4)4.5 (3.5, 6.0)
Ro 64-1056 16.5 (11.9, 22.8)181 (128, 256)5.9 (4.8, 7.3)5.0 (4.0, 8.0)

Data sourced from a study in healthy male subjects.[1]

Upon multiple dosing, the exposure to Bosentan is reduced. The following table presents the pharmacokinetic parameters after multiple doses of 62.5 mg twice daily.

Table 2: Pharmacokinetic Parameters of Bosentan and its Metabolites (Multiple Dose)

AnalyteCmax (ng/mL) [Geometric Mean (95% CI)]AUC(0,τ) (ng·h/mL) [Geometric Mean (95% CI)]
Bosentan 545 (430, 690)2871 (2299, 3584)
Ro 48-5033 63.8 (43.9, 92.7)380 (230, 629)
Ro 47-8634 16.5 (12.3, 22.1)173 (126, 238)
Ro 64-1056 16.9 (12.0, 23.9)180 (126, 257)

Data sourced from a study in healthy male subjects.[1]

Experimental Protocols for Metabolite Identification

The initial identification of Bosentan metabolites involved a combination of in vivo studies in humans and in vitro experiments using human liver preparations.

In Vivo Human Metabolism Study

A fundamental study for understanding the metabolic fate of Bosentan involved its administration to healthy male subjects.

Protocol:

  • Subject Recruitment: Healthy male volunteers were enrolled in the study.

  • Drug Administration: A single oral dose of 14C-labeled Bosentan (e.g., 500 mg) was administered.[6]

  • Sample Collection: Plasma, urine, and feces samples were collected at various time points post-administration.[6]

  • Sample Analysis:

    • Total radioactivity in the collected samples was measured to determine the extent of absorption and excretion.[6]

    • Plasma, urine, and feces extracts were analyzed by High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection to separate the parent drug and its metabolites.

    • The fractions corresponding to the parent drug and metabolites were collected for structural elucidation.

  • Structural Elucidation: The chemical structures of the isolated metabolites were determined using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

InVivo_Workflow cluster_study In Vivo Human Study A Administer 14C-Bosentan to Healthy Volunteers B Collect Plasma, Urine, and Feces Samples A->B C Measure Total Radioactivity B->C D HPLC Separation of Drug and Metabolites B->D E Structural Elucidation (LC-MS/MS, NMR) D->E

Caption: Workflow for in vivo human metabolism study. (Within 100 characters)
In Vitro Metabolism with Human Liver Microsomes

In vitro studies using human liver microsomes are instrumental in identifying the enzymes responsible for drug metabolism and for generating metabolites for analytical standard purposes.

Protocol:

  • Materials:

    • Pooled human liver microsomes.

    • Bosentan.

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Incubation:

    • A reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), Bosentan (at various concentrations), and phosphate buffer is prepared.

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

    • The incubation is carried out at 37°C with gentle shaking for a defined period (e.g., up to 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.

  • Sample Processing: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and metabolites, is collected for analysis.

  • Analytical Method: The supernatant is analyzed by a validated LC-MS/MS method to identify and quantify Bosentan and its metabolites.[4]

InVitro_Microsome_Workflow cluster_protocol Human Liver Microsome Incubation A Prepare Incubation Mixture: Microsomes, Bosentan, Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH Regenerating System B->C D Incubate at 37°C C->D E Terminate Reaction with Cold Organic Solvent D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G

Caption: In vitro metabolism workflow with human liver microsomes. (Within 100 characters)
Studies with Sandwich-Cultured Human Hepatocytes

Sandwich-cultured human hepatocytes (SCHH) provide a more physiologically relevant in vitro model as they maintain cell polarity and the expression of metabolic enzymes and transporters.[8][9]

Protocol:

  • Hepatocyte Seeding: Cryopreserved or fresh human hepatocytes are seeded on collagen-coated plates.

  • Collagen Overlay: After cell attachment, a second layer of collagen is overlaid to create the "sandwich" culture, which helps maintain hepatocyte function and polarity.

  • Bosentan Incubation: Bosentan is added to the culture medium and incubated for a specific duration.

  • Sample Collection: At the end of the incubation, both the culture medium (representing compounds that have effluxed basolaterally) and the cell lysate (containing intracellular compounds) are collected. To assess biliary excretion, a buffer that disrupts the canalicular network can be used to release compounds trapped in the bile canaliculi.

  • Analysis: The collected samples are processed and analyzed by LC-MS/MS to quantify Bosentan and its metabolites in the different compartments (cells, medium, and bile). This allows for the study of not only metabolism but also hepatic uptake and biliary excretion.

Conclusion

The initial discovery and identification of Bosentan metabolites were achieved through a combination of in vivo studies in human subjects and in vitro experiments with human liver-derived systems. These investigations revealed three primary metabolites, with Ro 48-5033 being the major and pharmacologically active metabolite. The key metabolic pathways of hydroxylation and O-demethylation, primarily catalyzed by CYP2C9 and CYP3A4, were elucidated. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals in the field of drug development, highlighting the critical steps in characterizing the metabolic profile of a new chemical entity.

References

An In-depth Technical Guide to the Formation of Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Hydroxy Desmethyl Bosentan (B193191) (Ro 64-1056), a key metabolite of the dual endothelin receptor antagonist, Bosentan. This document details the metabolic pathways, enzymatic contributors, and experimental methodologies used to elucidate its formation, presented in a format tailored for researchers, scientists, and professionals in drug development.

Introduction to Bosentan Metabolism

Bosentan is a medication primarily used for the treatment of pulmonary arterial hypertension. Its efficacy and safety are influenced by its extensive hepatic metabolism, which leads to the formation of several metabolites. The primary enzymes responsible for the biotransformation of Bosentan are the cytochrome P450 (CYP) isoenzymes, specifically CYP2C9 and CYP3A4.[1][2][3][4] Understanding the metabolic fate of Bosentan is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and potential for drug-induced toxicity.

The Metabolic Pathway to Hydroxy Desmethyl Bosentan (Ro 64-1056)

This compound, also known by its research code Ro 64-1056, is a secondary metabolite of Bosentan. Its formation is a multi-step process involving two primary metabolic transformations: hydroxylation and O-demethylation.

The metabolic cascade begins with the conversion of the parent drug, Bosentan, into two primary metabolites:

  • Ro 48-5033 (Hydroxy Bosentan): This metabolite is formed through the hydroxylation of the tert-butyl group of Bosentan. This reaction is catalyzed by both CYP2C9 and CYP3A4.[3]

  • Ro 47-8634 (Desmethyl Bosentan): This metabolite results from the O-demethylation of the phenolic methyl ether on the Bosentan molecule.

This compound (Ro 64-1056) is subsequently formed from these primary metabolites through further enzymatic action. Specifically, it is generated through the hydroxylation of Ro 47-8634 or the demethylation of Ro 48-5033. Both CYP2C9 and CYP3A4 are implicated in the formation of this secondary metabolite. In vitro studies using human liver microsomes have been instrumental in identifying this metabolic pathway.

Visualization of the Metabolic Pathway

The following diagram illustrates the metabolic pathway from Bosentan to this compound.

G Bosentan Bosentan Ro_48_5033 Ro 48-5033 (Hydroxy Bosentan) Bosentan->Ro_48_5033 Hydroxylation (CYP2C9, CYP3A4) Ro_47_8634 Ro 47-8634 (Desmethyl Bosentan) Bosentan->Ro_47_8634 O-Demethylation (CYP3A4) Ro_64_1056 Ro 64-1056 (this compound) Ro_48_5033->Ro_64_1056 O-Demethylation (CYP3A4) Ro_47_8634->Ro_64_1056 Hydroxylation (CYP2C9)

Metabolic pathway of Bosentan to its metabolites.

Quantitative Analysis of Metabolite Formation

CompoundRelative Plasma Exposure (Compared to Bosentan)Key Enzymes InvolvedReference(s)
Bosentan (Parent Drug)100%CYP2C9, CYP3A4
Ro 48-5033 (Hydroxy)~10-20%CYP2C9, CYP3A4
Ro 47-8634 (Desmethyl)MinorCYP3A4
Ro 64-1056 (Hydroxy Desmethyl)MinorCYP2C9, CYP3A4

Experimental Protocols for Studying Metabolite Formation

The elucidation of the this compound formation mechanism has been achieved through a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This experimental approach is fundamental for identifying metabolic pathways and the enzymes involved.

Objective: To determine the metabolic fate of Bosentan and its primary metabolites in a controlled in vitro system that simulates hepatic metabolism.

Methodology:

  • Preparation of Incubation Mixture:

    • A reaction mixture is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Pooled human liver microsomes (HLM) are added to the mixture. HLMs contain a high concentration of CYP enzymes.

    • The substrate (Bosentan, Ro 48-5033, or Ro 47-8634) is added to the mixture at various concentrations to study reaction kinetics.

  • Initiation of the Metabolic Reaction:

    • The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH)-regenerating system. NADPH is a necessary cofactor for CYP enzyme activity.

  • Incubation:

    • The reaction mixture is incubated at 37°C for a specified period, with samples being collected at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of the Reaction:

    • The reaction is stopped at each time point by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the parent drug and its metabolites, is collected for analysis.

  • Enzyme Phenotyping (Optional):

    • To identify the specific CYP isoforms involved, the incubations can be repeated in the presence of selective chemical inhibitors for CYP2C9 (e.g., sulfaphenazole) and CYP3A4 (e.g., ketoconazole). A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical technique of choice for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.

Objective: To separate, identify, and quantify Bosentan and its metabolites, including this compound, in the samples generated from in vitro or in vivo studies.

Methodology:

  • Chromatographic Separation (LC):

    • The supernatant from the in vitro incubation or processed plasma samples is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A reversed-phase C18 column is typically used for separation.

    • A mobile phase gradient, often consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol), is employed to elute the compounds from the column at different retention times.

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Electrospray ionization (ESI) is commonly used to generate charged ions of the analytes.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for Bosentan and each of its metabolites are monitored. This provides high selectivity and sensitivity for quantification.

    • An internal standard (often a stable isotope-labeled version of the analyte) is used to ensure accuracy and precision of the quantification.

  • Data Analysis:

    • The peak areas of the analytes and the internal standard are used to construct a calibration curve.

    • The concentrations of the metabolites in the unknown samples are then determined from this calibration curve.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro metabolism and analysis of Bosentan.

G cluster_0 In Vitro Metabolism cluster_1 LC-MS/MS Analysis Incubation Incubation of Substrate (Bosentan or Metabolite) with Human Liver Microsomes and NADPH at 37°C Termination Reaction Termination (Addition of cold solvent) Incubation->Termination Centrifugation Centrifugation to Pellet Proteins Termination->Centrifugation Supernatant Collection of Supernatant Centrifugation->Supernatant Injection Injection of Supernatant into LC-MS/MS System Supernatant->Injection Sample for Analysis Separation Chromatographic Separation (HPLC/UHPLC) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Workflow for in vitro metabolism and analysis.

Conclusion

The formation of this compound (Ro 64-1056) is a secondary metabolic event in the biotransformation of Bosentan, involving sequential O-demethylation and hydroxylation reactions. These processes are primarily mediated by the hepatic enzymes CYP2C9 and CYP3A4. The elucidation of this pathway has been made possible through in vitro studies with human liver microsomes and advanced analytical quantification by LC-MS/MS. While the qualitative aspects of its formation are well-understood, a notable gap exists in the public domain regarding the specific enzyme kinetic parameters for these reactions. Further research focusing on the enzyme kinetics would provide a more complete quantitative understanding of Bosentan's metabolic fate and could further aid in the prediction of drug-drug interactions and patient-specific dosing strategies.

References

Preliminary Toxicological Assessment of Hydroxy Desmethyl Bosentan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy Desmethyl Bosentan, also known as Ro 64-1056, is a significant metabolite of the dual endothelin receptor antagonist, Bosentan. The parent compound, Bosentan, is utilized in the treatment of pulmonary arterial hypertension and is known for its potential hepatotoxicity. Emerging in vitro evidence suggests that this compound may contribute to the toxicological profile of its parent drug. This technical guide provides a comprehensive overview of the currently available preliminary toxicological data on this compound, with a focus on its in vitro hepatotoxicity. This document summarizes key experimental findings, outlines metabolic pathways, and presents detailed experimental protocols to assist researchers in the fields of drug metabolism, toxicology, and pharmacology.

Introduction

Bosentan is metabolized in the liver by the cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into several metabolites.[1] Among these, this compound (Ro 64-1056) has been identified as a metabolite of interest from a toxicological perspective.[2] Understanding the toxicological profile of individual metabolites is crucial for a comprehensive safety assessment of a parent drug. This guide focuses on the preliminary toxicological findings related to this compound.

Metabolic Pathway of Bosentan

The formation of this compound is a multi-step process involving O-demethylation and hydroxylation of the parent drug, Bosentan. The metabolic cascade is primarily mediated by hepatic CYP450 enzymes.

Bosentan Metabolic Pathway Bosentan Bosentan Ro_47_8634 Desmethyl Bosentan (Ro 47-8634) Bosentan->Ro_47_8634 CYP3A4/2C9 (O-demethylation) Ro_48_5033 Hydroxy Bosentan (Ro 48-5033) Bosentan->Ro_48_5033 CYP3A4/2C9 (Hydroxylation) Ro_64_1056 This compound (Ro 64-1056) Ro_47_8634->Ro_64_1056 CYP2C9 (Hydroxylation) Ro_48_5033->Ro_64_1056 (O-demethylation)

Figure 1: Metabolic pathway of Bosentan to this compound.

Toxicological Data

The primary toxicological concern identified for this compound is hepatotoxicity. In vitro studies have provided initial evidence of its cytotoxic effects on human liver cells.

In Vitro Hepatotoxicity

A key study investigating the cytotoxicity of Bosentan metabolites found that this compound (Ro 64-1056) exhibited concentration-dependent hepatotoxicity in sandwich-cultured human hepatocytes.[2][3] While the study demonstrated a clear toxic effect, specific quantitative data such as an IC50 value were not reported in the available literature.

Table 1: Summary of In Vitro Toxicological Data for this compound (Ro 64-1056)

Test SystemEndpointResultReference
Sandwich-Cultured Human HepatocytesCytotoxicityConcentration-dependent hepatotoxicity observed[2][3]

Note: Specific quantitative values (e.g., IC50) are not available in the reviewed literature.

Experimental Protocols

The following section details the methodologies for the key in vitro experiments cited in this guide.

In Vitro Cytotoxicity Assay in Sandwich-Cultured Human Hepatocytes

This protocol is based on the methodology described for assessing the hepatotoxicity of Bosentan metabolites.[2]

Objective: To evaluate the concentration-dependent cytotoxic effects of this compound on primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Collagen-coated plates

  • Hepatocyte culture medium

  • Matrigel or other suitable extracellular matrix

  • This compound (Ro 64-1056)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Workflow:

Cytotoxicity Assay Workflow cluster_0 Hepatocyte Culture cluster_1 Compound Exposure cluster_2 Viability Assessment A Thaw and seed cryopreserved human hepatocytes on collagen-coated plates B Culture hepatocytes to form a confluent monolayer A->B C Overlay with extracellular matrix (e.g., Matrigel) to create sandwich culture B->C D Prepare serial dilutions of This compound in culture medium E Expose sandwich-cultured hepatocytes to various concentrations of the compound D->E F Incubate for a defined period (e.g., 24, 48 hours) E->F G Perform cell viability assay (e.g., MTT, PrestoBlue) H Measure absorbance or fluorescence using a plate reader G->H I Calculate percentage of cell viability relative to vehicle control H->I

Figure 2: Experimental workflow for in vitro cytotoxicity assessment.

Procedure:

  • Hepatocyte Seeding and Culture: Cryopreserved human hepatocytes are thawed and seeded onto collagen-coated multi-well plates. The cells are cultured until they form a confluent monolayer.

  • Sandwich Culture Formation: A layer of extracellular matrix (e.g., Matrigel) is added on top of the hepatocyte monolayer to create the sandwich configuration, which helps maintain hepatocyte polarity and function.

  • Compound Treatment: Stock solutions of this compound are prepared and serially diluted in culture medium to achieve the desired final concentrations. The culture medium is replaced with the medium containing the test compound or vehicle control.

  • Incubation: The treated plates are incubated for a predetermined duration to allow for the compound to exert its potential toxic effects.

  • Cell Viability Assessment: At the end of the incubation period, a cell viability assay is performed according to the manufacturer's instructions. This typically involves the addition of a reagent that is converted into a detectable product by metabolically active cells.

  • Data Analysis: The absorbance or fluorescence is measured, and the results are expressed as a percentage of the vehicle-treated control cells. A concentration-response curve is generated to evaluate the cytotoxic potential of the compound.

Other Toxicological Endpoints

Currently, there is a lack of publicly available data on other toxicological endpoints for this compound, including but not limited to:

  • Genotoxicity: No studies on the mutagenic or clastogenic potential of this compound were identified.

  • Cardiotoxicity: The effects of this compound on cardiac ion channels or cardiomyocyte viability have not been reported.

  • In Vivo Toxicity: No data from animal studies, such as LD50 (lethal dose, 50%) or NOAEL (no-observed-adverse-effect-level), are available.

Discussion and Future Perspectives

The preliminary in vitro data indicating a concentration-dependent hepatotoxicity of this compound highlight the importance of further investigation into the toxicological profile of this metabolite.[2][3] The contribution of this metabolite to the overall hepatotoxicity observed with Bosentan therapy warrants a more detailed characterization.

Future research should focus on:

  • Quantitative Assessment: Determining the IC50 value for the in vitro hepatotoxicity of this compound to quantify its cytotoxic potency.

  • Mechanistic Studies: Investigating the underlying mechanisms of hepatotoxicity, such as mitochondrial dysfunction, oxidative stress, or inhibition of bile salt export pump (BSEP).

  • Broader Toxicological Profiling: Conducting assays to evaluate the genotoxic, cardiotoxic, and other potential off-target effects of this compound.

  • In Vivo Studies: Performing animal studies to determine the pharmacokinetic profile of this compound and to establish its in vivo toxicity and safety margins.

Conclusion

This technical guide summarizes the current, albeit limited, toxicological knowledge on this compound. The available evidence points towards a potential role of this metabolite in the hepatotoxicity associated with Bosentan. The provided experimental protocols and metabolic pathway information serve as a resource for researchers to design and conduct further studies aimed at elucidating the complete toxicological profile of this compound, thereby contributing to a more comprehensive understanding of the safety of its parent drug. Further quantitative and mechanistic studies are imperative for a thorough risk assessment.

References

Methodological & Application

Application Note: Validated Bioanalytical Method for the Simultaneous Quantification of Bosentan and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a validated bioanalytical method for the simultaneous determination of Bosentan (B193191) and its primary active metabolite, Hydroxy-Bosentan (Ro 48-5033), along with its other key metabolites, Desmethyl-Bosentan (Ro 47-8634) and Hydroxy-Desmethyl-Bosentan (Ro 64-1056), in human plasma. The method utilizes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy for pharmacokinetic and drug metabolism studies. The protocol includes comprehensive details on sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

Bosentan is a dual endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] The drug is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and CYP3A4, into three major metabolites.[2][3] The primary active metabolite is Hydroxy-Bosentan (Ro 48-5033), which contributes to the overall pharmacological effect.[2][4] The other two metabolites are Desmethyl-Bosentan (Ro 47-8634) and Hydroxy-Desmethyl-Bosentan (Ro 64-1056).[1][4] Accurate and simultaneous quantification of Bosentan and its metabolites in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and potential drug-drug interactions. This application note describes a validated LC-MS/MS method designed for researchers, scientists, and drug development professionals.

Metabolic Pathway of Bosentan

Bosentan undergoes metabolism primarily through hydroxylation and O-demethylation. The hydroxylation of the t-butyl group leads to the formation of the active metabolite Hydroxy-Bosentan (Ro 48-5033). O-demethylation of the phenolic methyl ether results in Desmethyl-Bosentan (Ro 47-8634). A combination of both reactions forms Hydroxy-Desmethyl-Bosentan (Ro 64-1056).[1]

G Bosentan Bosentan Ro_48_5033 Ro 48-5033 (Hydroxy-Bosentan) Bosentan->Ro_48_5033 Hydroxylation (CYP2C9, CYP3A4) Ro_47_8634 Ro 47-8634 (Desmethyl-Bosentan) Bosentan->Ro_47_8634 O-demethylation (CYP2C9, CYP3A4) Ro_64_1056 Ro 64-1056 (Hydroxy-Desmethyl-Bosentan) Ro_48_5033->Ro_64_1056 O-demethylation Ro_47_8634->Ro_64_1056 Hydroxylation

Metabolic pathway of Bosentan.

Experimental Protocols

This protocol outlines a typical workflow for the quantification of Bosentan and its metabolites from human plasma.

Materials and Reagents
  • Bosentan, Ro 48-5033, Ro 47-8634, Ro 64-1056 reference standards

  • Deuterated internal standards (e.g., Bosentan-d4, Ro 48-5033-d4)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Positive pressure manifold for SPE

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of human plasma, add the internal standard solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of human plasma, add the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., Thermo Hypurity C18, 100 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Flow Rate 0.4 mL/min[6]
Gradient Isocratic or gradient elution can be optimized for separation.[5][6]
Column Temperature 40°C[6]
Injection Volume 5-10 µL

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: Exemplary MRM Transitions for Bosentan and its Metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Bosentan552202[6]
Hydroxy-Bosentan (Ro 48-5033)568202[6]
Desmethyl-Bosentan (Ro 47-8634)538-
Hydroxy-Desmethyl-Bosentan (Ro 64-1056)554-
Internal Standard (Ambrisentan)379347[6]
(Note: Specific product ions for Desmethyl- and Hydroxy-Desmethyl-Bosentan should be optimized based on instrument sensitivity and selectivity. The use of a specific internal standard like Ambrisentan is cited from a study performing simultaneous analysis of multiple compounds).[6]

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

G Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-thaw, Bench-top, Long-term) Validation->Stability

Key parameters for method validation.
Quantitative Data Summary

The following tables summarize typical validation results for the quantification of Bosentan and Hydroxy-Bosentan.

Table 2: Linearity and Range.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Bosentan0.4 - 1600[5]>0.998
Hydroxy-Bosentan0.2 - 250[5]>0.999

Table 3: Accuracy and Precision.

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
BosentanLow, Mid, High≤4.0[5]≤4.0[5]-3.3 to 14.4[6]
Hydroxy-BosentanLow, Mid, High≤4.0[5]≤4.0[5]-3.3 to 14.4[6]

Table 4: Recovery and Matrix Effect.

AnalyteMean Recovery (%)Matrix Effect (%CV of Slopes)
Bosentan>90.4[6]<1.2[5]
Hydroxy-Bosentan>90.4[6]<1.2[5]

Table 5: Stability.

AnalyteConditionStability
Bosentan & MetabolitesRoom temperatureAt least 2 hours[6]
-40°CAt least 30 days[6]
Three freeze-thaw cyclesStable[6]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS SPE Solid Phase Extraction (Condition, Load, Wash, Elute) IS->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom MS Mass Spectrometric Detection (ESI+, MRM) Chrom->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Bioanalytical workflow for Bosentan.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous quantification of Bosentan and its major metabolites in human plasma. The detailed protocol and validation data demonstrate the suitability of this method for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to robust and reproducible results.

References

Application Note: High-Throughput Bioanalysis of Bosentan and its Metabolite, Hydroxy Desmethyl Bosentan, Using Hydroxy Desmethyl Bosentan as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bosentan (B193191) is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. Monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic studies and therapeutic drug management. This application note provides a detailed protocol for the simultaneous quantification of bosentan and its metabolite, Hydroxy Desmethyl Bosentan (Ro 64-1056), in human plasma using this compound as a reference standard. The described method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.

This compound is a known metabolite of bosentan, formed through O-demethylation and hydroxylation reactions primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4[1]. Its use as a reference standard is essential for the accurate quantification of this metabolite in biological matrices.

Experimental Protocols

Materials and Reagents
  • Bosentan reference standard

  • This compound reference standard

  • Deuterated Bosentan (Bosentan-d4) or other suitable internal standard (IS)

  • Deuterated this compound (this compound-d4) or other suitable internal standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (analytical grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, or equivalent)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

2.2.1. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Bosentan and this compound reference standards into separate 10 mL volumetric flasks.

  • Dissolve the compounds in methanol and make up to the mark to obtain 1 mg/mL primary stock solutions.

  • Similarly, prepare 1 mg/mL primary stock solutions for the internal standards (Bosentan-d4 and this compound-d4).

  • Store stock solutions at 2-8°C.

2.2.2. Working Solutions:

  • Prepare serial dilutions of the primary stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples at various concentrations.

2.2.3. Calibration Standards and Quality Control (QC) Samples:

  • Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards and QC samples.

  • A typical calibration curve might include concentrations ranging from 0.5 to 500 ng/mL for both Bosentan and this compound.

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution. Vortex briefly and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

2.4.1. Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient A linear gradient appropriate for the separation of the analytes.

2.4.2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bosentan[To be optimized][To be optimized][To be optimized]
This compound[To be optimized][To be optimized][To be optimized]
Bosentan-d4 (IS)[To be optimized][To be optimized][To be optimized]
This compound-d4 (IS)[To be optimized][To be optimized][To be optimized]

Note: The specific MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.

Data Presentation

Table 1: Bioanalytical Method Validation Parameters
ParameterBosentanThis compoundAcceptance Criteria
Linearity Range 0.5 - 500 ng/mL0.5 - 500 ng/mLCorrelation coefficient (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Mean concentration should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
Precision (%RSD) ≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)The relative standard deviation should not exceed 15%, except for the LLOQ, which should not exceed 20%.
Recovery (%) >85%>85%Consistent and reproducible.
Matrix Effect To be determinedTo be determinedThe matrix factor should be consistent and reproducible.
LLOQ 0.5 ng/mL0.5 ng/mLSignal-to-noise ratio ≥ 10.

Mandatory Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis stock Stock Solutions (1 mg/mL) working Working Solutions stock->working Dilution cal_qc Calibration Standards & QC Samples working->cal_qc Spiking into Plasma load Loading cal_qc->load condition Conditioning wash Washing load->wash elute Elution wash->elute lcms LC-MS/MS Analysis elute->lcms Reconstitution data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the bioanalysis of Bosentan and this compound.

bosentan_metabolism Bosentan Bosentan Metabolite This compound (Ro 64-1056) Bosentan->Metabolite O-demethylation & Hydroxylation Enzymes CYP2C9 CYP3A4

Caption: Metabolic pathway of Bosentan to this compound.

References

Application Note: Liquid-Liquid Extraction Protocol for the Quantification of Hydroxy Desmethyl Bosentan in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a liquid-liquid extraction (LLE) protocol for the isolation of Hydroxy Desmethyl Bosentan (B193191) (Ro 64-1056), a metabolite of the endothelin receptor antagonist Bosentan, from human serum. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample preparation prior to quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology provides a straightforward and effective approach for extracting Hydroxy Desmethyl Bosentan from a complex biological matrix.

Introduction

Bosentan is an orally active dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, into three main metabolites.[1][2] One of these is this compound (Ro 64-1056), which is formed through both O-demethylation and hydroxylation.[2] Accurate quantification of this metabolite in serum is crucial for pharmacokinetic and drug metabolism studies. Liquid-liquid extraction is a classic and effective technique for sample clean-up and concentration, offering a balance of simplicity and efficiency. This protocol provides a detailed procedure for the LLE of this compound from human serum.

Experimental Protocol

This protocol is intended as a guideline and may require optimization for specific laboratory conditions and analytical instrumentation.

Materials and Reagents:

  • Human serum samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., deuterated analog of Bosentan or a structurally similar compound)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Centrifuge capable of 12,000 rpm

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen human serum samples at room temperature.

    • Vortex the samples for 10-15 seconds to ensure homogeneity.

    • In a 1.5 mL microcentrifuge tube, pipette 200 µL of the human serum sample.

  • Addition of Internal Standard:

    • Add 20 µL of the internal standard solution to the serum sample. The concentration of the IS should be optimized based on the analytical method.

  • Protein Precipitation (Optional but Recommended):

    • Add 600 µL of cold acetonitrile to the serum sample.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Liquid-Liquid Extraction:

    • To the supernatant (or directly to the serum/IS mixture if protein precipitation is not performed), add 800 µL of the extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane, 4:1 v/v).

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 12,000 rpm for 10 minutes to facilitate phase separation.

  • Analyte Recovery:

    • Carefully aspirate the upper organic layer containing the analyte and transfer it to a clean microcentrifuge tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

AnalyteMatrixExtraction MethodExtraction Solvent/ConditionsMean Recovery (%)Linearity RangeLLOQ (ng/mL)Reference
BosentanPlasmaLLENot Specified> 93%150 - 2400 ng/mL150[3]
BosentanPlasmaLLEEthyl AcetateNot Specified50 - 4000 ng/mL50[4]
BosentanPlasmaDLLMEChloroform/AcetonitrileNot Specified0.1 - 10 µg/mL100[5]
BosentanSerumDLLMEChloroform/Acetonitrile106.2%1.0 - 5.0 µg/mL1000[6][7]

DLLME: Dispersive Liquid-Liquid Microextraction LLOQ: Lower Limit of Quantification

Method Validation Considerations

For clinical or regulated studies, this protocol should be fully validated according to FDA or EMA guidelines. Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity: Establish a linear relationship between concentration and instrument response.

  • Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Recovery: Evaluate the efficiency of the extraction process.

  • Matrix Effect: Investigate the suppression or enhancement of ionization by co-eluting matrix components.

  • Stability: Assess the stability of the analyte in the biological matrix and in processed samples under various storage conditions.

Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_ext Liquid-Liquid Extraction cluster_post Post-Extraction start Start: Serum Sample (200 µL) add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex1 Vortex & Centrifuge protein_precip->vortex1 supernatant Collect Supernatant vortex1->supernatant add_solvent Add Extraction Solvent supernatant->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 organic_phase Collect Organic Phase vortex2->organic_phase evaporate Evaporate to Dryness organic_phase->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-liquid extraction workflow for this compound from serum.

Conclusion

The described liquid-liquid extraction protocol provides a solid foundation for the extraction of this compound from human serum. This method is amenable to high-throughput applications and, with appropriate validation, can be a critical component in the bioanalytical workflow for pharmacokinetic and metabolic studies of Bosentan. Researchers are encouraged to optimize the protocol for their specific needs to achieve the desired sensitivity and accuracy.

References

Application Note: Robust Solid-Phase Extraction Method for the Quantification of Bosentan and its Active Metabolite, Hydroxy Desmethyl Bosentan, in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and selective solid-phase extraction (SPE) protocol for the simultaneous quantification of the dual endothelin receptor antagonist, Bosentan (B193191), and its primary active metabolite, Hydroxy Desmethyl Bosentan (hydroxybosentan), in human plasma. The method utilizes a reversed-phase SPE mechanism for efficient sample cleanup and concentration, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust workflow provides high recovery and minimal matrix effects, making it suitable for regulated bioanalytical studies such as pharmacokinetic, bioequivalence, and therapeutic drug monitoring.

Introduction

Bosentan is an endothelin receptor antagonist primarily used in the treatment of pulmonary artery hypertension (PAH). The monitoring of plasma concentrations of Bosentan and its pharmacologically active metabolite, this compound, is crucial for assessing pharmacokinetic profiles and ensuring therapeutic efficacy.[1] Given the complexity of biological matrices like plasma, a reliable sample preparation method is essential to remove interfering substances such as proteins and phospholipids.[2][3] Solid-phase extraction is a widely adopted technique that offers superior sample cleanup compared to simpler methods like protein precipitation or liquid-liquid extraction, resulting in improved assay sensitivity and robustness.[2]

This document provides a detailed protocol for a validated SPE-LC-MS/MS method for the simultaneous determination of Bosentan and this compound in human plasma.[4][5] The method is linear over a wide dynamic range and has been successfully applied to bioequivalence studies.[4]

Experimental Workflow

The overall experimental workflow, from sample collection to data analysis, is depicted below. The process begins with the pre-treatment of the plasma sample, followed by solid-phase extraction to isolate the analytes of interest. The purified extract is then analyzed by LC-MS/MS.

SPE_Workflow cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma 100 µL Human Plasma IS Add Deuterated Internal Standards Plasma->IS Dilute Dilute with Buffer IS->Dilute Load Load Pre-treated Sample Dilute->Load Condition Condition SPE Cartridge (Methanol & Water) Equilibrate Equilibrate SPE Cartridge (Buffer) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (Water & Methanol (B129727)/Water) Load->Wash Elute Elute Analytes (Mobile Phase) Wash->Elute Inject Inject into LC-MS/MS System Elute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS

Caption: SPE workflow for Bosentan and its metabolite.

Detailed Experimental Protocol

This protocol is based on a validated method for the simultaneous determination of Bosentan and this compound in human plasma.[4][5]

1. Materials and Reagents

  • Bosentan and this compound reference standards

  • Deuterated Bosentan and this compound (Internal Standards - IS)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Deionized water

  • Solid-phase extraction cartridges (e.g., Oasis HLB or equivalent reversed-phase sorbent)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bosentan, this compound, and their corresponding deuterated internal standards in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a methanol/water mixture (50:50, v/v) to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: Prepare a combined working solution of the deuterated internal standards in methanol/water.

  • Washing Solution 1: Deionized water.

  • Washing Solution 2: 10% Methanol in water.

  • Elution Solution: Acetonitrile:Methanol (80:20, v/v) or a composition similar to the initial mobile phase.

  • Mobile Phase A: 2 mM Ammonium formate with 0.05% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.05% formic acid.

3. Sample Pre-treatment

  • Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard spiking solution to each sample.

  • Vortex briefly to mix.

  • Add 100 µL of 2% formic acid in water and vortex. This step helps in protein precipitation and pH adjustment for optimal binding to the SPE sorbent.

4. Solid-Phase Extraction Procedure

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the entire pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of 10% methanol in water.

  • Drying: Dry the cartridge under vacuum or positive pressure for 1-2 minutes to remove excess wash solution.

  • Elution: Elute the analytes with 1 mL of the elution solution into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of Mobile Phase A and B suitable for initial chromatographic conditions).

5. LC-MS/MS Analysis

  • LC Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[4][5]

  • Mobile Phase: A gradient of Mobile Phase A (aqueous) and Mobile Phase B (organic).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), typically in positive mode.

Method Performance

The described SPE-LC-MS/MS method demonstrates excellent performance characteristics suitable for regulated bioanalysis.[4][5]

Quantitative Data Summary

The following table summarizes the key validation parameters for the method.

ParameterBosentanThis compound
Linearity Range 0.4 - 1600 ng/mL0.2 - 250 ng/mL
Mean Recovery > 94%> 94%
Intra-batch Precision (%CV) ≤ 4.0%≤ 4.0%
Inter-batch Precision (%CV) ≤ 4.0%≤ 4.0%
Relative Matrix Effect (%CV) < 1.2%< 1.2%

Data adapted from Parekh et al., J Pharm Biomed Anal, 2012.[4]

Discussion

The solid-phase extraction protocol effectively removes endogenous interferences from human plasma, leading to low matrix effects and high analyte recovery.[4] The use of deuterated internal standards for both analytes compensates for any variability during the extraction process and potential ion suppression or enhancement during MS analysis. The validated dynamic range covers the expected therapeutic concentrations of Bosentan and its active metabolite, making the method well-suited for clinical and pharmacological research.[4][5] The chromatographic separation on a C18 column provides good peak shape and resolution for the analytes.[4]

Conclusion

The detailed solid-phase extraction and LC-MS/MS method provides a reliable, sensitive, and robust tool for the simultaneous quantification of Bosentan and this compound in human plasma. The high recovery, excellent precision, and minimal matrix effects underscore the suitability of this method for demanding bioanalytical applications in drug development and clinical research.

References

Application Note: Development of a Stability-Indicating HPLC Method for Bosentan and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bosentan is a dual endothelin receptor antagonist utilized in the treatment of pulmonary artery hypertension.[1][2][3] A crucial aspect of pharmaceutical development and quality control is the establishment of a stability-indicating analytical method. This method is essential for the quantitative determination of the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the safety and efficacy of the drug product. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Bosentan and its degradation products. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[4]

Experimental Protocols

Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a quaternary gradient pump, a variable wavelength UV detector, and a data acquisition system is suitable for this method.[4]

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax SB-C8 (250 x 4.6mm, 5µ) or equivalent.[4]

  • Mobile Phase:

    • Mobile Phase A: Buffer (1 g of octane-1-sulfonic acid sodium salt and 1 ml of triethylamine (B128534) in 1 liter of water, with the pH adjusted to 2.5 using perchloric acid).[4]

    • Mobile Phase B: Methanol (B129727).[4]

  • Gradient Elution: A gradient program can be optimized for the separation of Bosentan and its degradation products.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 220 nm.[1][4]

  • Injection Volume: 10 µL.

Reagents and Materials
  • Bosentan reference standard (obtained from a certified supplier).

  • HPLC grade methanol and acetonitrile.[5]

  • Octane-1-sulfonic acid sodium salt.[4]

  • Triethylamine.[4]

  • Perchloric acid.[4]

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂).[6]

  • Deionized water.[5]

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Bosentan reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 50-150 µg/mL).[1]

  • Sample Solution (for drug product): Accurately weigh and powder a sufficient number of tablets. Transfer a quantity of powder equivalent to 100 mg of Bosentan into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[7] The drug substance is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: Treat the drug substance with 1 N HCl at 60°C for 4 hours.[7]

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH.[5][8]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 2 hours.[8]

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the drug substance to UV light.

Following exposure to the stress conditions, the samples are diluted with the mobile phase to a suitable concentration and analyzed by the developed HPLC method.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates> 20005800
% RSD of Peak Area≤ 2.0%0.8%
Table 2: Method Validation Summary
ParameterResults
Linearity (Concentration Range) 0.25 - 20 µg/mL[5][8]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) 0.1 µg/mL[5][8]
Limit of Quantitation (LOQ) 0.25 µg/mL[5][8]
Specificity No interference from excipients or degradation products at the retention time of Bosentan.
Robustness The method is robust for small, deliberate variations in flow rate, mobile phase composition, and column temperature.
Table 3: Summary of Forced Degradation Studies
Stress Condition% DegradationNumber of Degradation Products
Acid Hydrolysis (1 N HCl, 60°C, 4h)~21.39%3
Base Hydrolysis (0.1 M NaOH)Moderate1
Oxidative (3% H₂O₂)Significant2
ThermalStable0
PhotolyticStable0

Mandatory Visualization

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Forced Degradation Studies cluster_3 Application A Selectivity Optimization (Column, Mobile Phase) B System Optimization (Flow Rate, Temperature) A->B C Specificity B->C N Routine Quality Control C->N D Linearity & Range D->N E Accuracy E->N F Precision (Repeatability, Intermediate) F->N G LOD & LOQ G->N H Robustness H->N I Acid Hydrolysis I->N J Base Hydrolysis J->N K Oxidation K->N L Thermal L->N M Photolysis M->N O Stability Testing N->O

Caption: Experimental workflow for HPLC method development and validation.

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidative Stress Bosentan Bosentan DP1 Degradation Product I (Hydrolysis of sulfonamide) Bosentan->DP1 1N HCl, 60°C DP2 Degradation Product II (Hydrolysis of ether linkage) Bosentan->DP2 0.1M NaOH DP3 Degradation Product III (N-oxide formation) Bosentan->DP3 3% H₂O₂

Caption: Forced degradation pathways of Bosentan.

References

Application Note: Quantification of Hydroxy Desmethyl Bosentan in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Hydroxy Desmethyl Bosentan (Ro 64-1056), a metabolite of the dual endothelin receptor antagonist Bosentan, in human urine samples. The method utilizes a robust sample preparation procedure involving enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Chromatographic separation is achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for accurate quantification. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and drug metabolism studies of Bosentan.

Introduction

Bosentan is an orally active dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4, leading to the formation of several metabolites.[1] One of these metabolites is this compound (Ro 64-1056). Accurate measurement of this metabolite in urine is crucial for understanding the disposition and metabolic profile of Bosentan. This application note provides a comprehensive protocol for the extraction and quantification of this compound in human urine, addressing the need for a reliable analytical method in clinical and research settings.

Metabolic Pathway of Bosentan

Bosentan undergoes metabolism in the liver to form this compound through sequential enzymatic reactions. The pathway involves hydroxylation and demethylation, primarily mediated by CYP2C9 and CYP3A4 enzymes.

Metabolic Pathway of Bosentan Bosentan Bosentan Metabolite1 Hydroxy Bosentan (Ro 48-5033) Bosentan->Metabolite1 CYP2C9 / CYP3A4 (Hydroxylation) Metabolite2 Desmethyl Bosentan (Ro 47-8634) Bosentan->Metabolite2 CYP2C9 / CYP3A4 (O-demethylation) Metabolite3 This compound (Ro 64-1056) Metabolite1->Metabolite3 CYP2C9 / CYP3A4 (O-demethylation) Metabolite2->Metabolite3 CYP2C9 / CYP3A4 (Hydroxylation)

Metabolic conversion of Bosentan to its metabolites.

Experimental Protocols

Materials and Reagents
  • This compound (Ro 64-1056) reference standard

  • Bosentan-d4 (or other suitable internal standard)

  • β-glucuronidase from E. coli

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human urine (drug-free)

Instrumentation
  • Liquid chromatograph (LC) system capable of binary gradient elution

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Sample Preparation

The sample preparation workflow is designed to deconjugate, extract, and concentrate the analyte from the urine matrix.

Sample Preparation Workflow cluster_0 Enzymatic Hydrolysis cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Preparation Urine 1. Urine Sample (1 mL) Spike 2. Spike with Internal Standard Urine->Spike Buffer 3. Add Ammonium Acetate Buffer (pH 5.0) Spike->Buffer Enzyme 4. Add β-glucuronidase Buffer->Enzyme Incubate 5. Incubate at 37°C for 2 hours Enzyme->Incubate Condition 6. Condition SPE Cartridge Load 7. Load Hydrolyzed Sample Condition->Load Wash 8. Wash with Water/Methanol Load->Wash Elute 9. Elute with Methanol Wash->Elute Evaporate 10. Evaporate Eluate to Dryness Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 12. Inject into LC-MS/MS Reconstitute->Analyze

Urine sample preparation workflow.

Protocol:

  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample in a polypropylene (B1209903) tube, add the internal standard.

    • Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase solution.

    • Vortex mix and incubate the sample at 37°C for 2 hours to cleave glucuronide conjugates.[2][3]

    • After incubation, centrifuge the sample at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Dry the cartridge under vacuum for 1 minute.

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 min, hold for 1 min, re-equilibrate

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound554.2202.1150
Bosentan-d4 (IS)556.2202.1150
Note: The precursor and product ions are based on available literature for related compounds and may require optimization.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method. These values are based on typical validation results for similar bioanalytical methods and should be confirmed during method validation in the user's laboratory.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 3: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
This compoundLLOQ185 - 115< 20
Low QC385 - 115< 15
Mid QC10085 - 115< 15
High QC80085 - 115< 15

Table 4: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 8590 - 110

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51

Conclusion

This application note provides a detailed and robust method for the quantification of this compound in human urine. The described protocol, employing enzymatic hydrolysis and solid-phase extraction followed by LC-MS/MS analysis, offers the high sensitivity and selectivity required for pharmacokinetic and drug metabolism studies. The provided methodologies and performance characteristics can be used as a starting point for method implementation and validation in a research or clinical laboratory setting.

References

Application of Hydroxy Desmethyl Bosentan-d4 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxy Desmethyl Bosentan-d4 is the deuterated analog of Hydroxy Desmethyl Bosentan (B193191), a metabolite of the dual endothelin receptor antagonist, Bosentan. Due to its structural similarity and distinct mass difference from the unlabeled analyte, this compound-d4 serves as an ideal internal standard (IS) for the quantification of Bosentan and its metabolites in complex biological matrices. Its application is critical in pharmacokinetic and bioequivalence studies where accurate and precise measurement of drug and metabolite concentrations is paramount. The use of a stable isotope-labeled internal standard like this compound-d4 minimizes variability introduced during sample preparation and analysis, thereby enhancing the robustness and reliability of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).

Physicochemical Properties

PropertyValue
Chemical Formula C₂₆H₂₃D₄N₅O₇S
Molecular Weight 557.6 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage -20°C

Application Notes

The primary application of this compound-d4 is as an internal standard in LC-MS/MS assays for the simultaneous quantification of bosentan and its metabolites, including hydroxy bosentan, desmethyl bosentan, and this compound, in biological samples such as human plasma.[1][2][3] The stable deuterium (B1214612) labels ensure that the internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects in the mass spectrometer, leading to accurate correction for any analytical variations.

A validated LC-MS/MS method employing this compound-d4 as an internal standard has demonstrated high sensitivity, selectivity, and rapid analysis times, making it suitable for high-throughput clinical trial sample analysis.[1] The method's robustness allows for its successful application in bioequivalence studies of different bosentan formulations.

Experimental Protocols

Quantification of Bosentan and its Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of bosentan, hydroxy bosentan, and desmethyl bosentan in human plasma using this compound-d4 as an internal standard.

a. Materials and Reagents

  • Bosentan, Hydroxy Bosentan, Desmethyl Bosentan analytical standards

  • This compound-d4 (Internal Standard)

  • Human plasma (with anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

b. Instrumentation

  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Autosampler

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

c. Preparation of Standard and Quality Control (QC) Solutions

  • Prepare individual stock solutions of bosentan, its metabolites, and this compound-d4 in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with a methanol:water (1:1, v/v) mixture.

  • Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at various concentrations.

d. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of plasma sample, add a known amount of this compound-d4 working solution.

  • Vortex the sample for 30 seconds.

  • Add 200 µL of 2% formic acid in water and vortex for another 30 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

e. LC-MS/MS Conditions

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 20% B to 95% B over 5 min, hold for 1 min, return to 20% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

f. Mass Spectrometric Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bosentan551.2202.135
Hydroxy Bosentan567.2218.138
Desmethyl Bosentan537.2202.135
This compound-d4 (IS) 561.2 222.1 38

g. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound-d4) and comparing it against a calibration curve constructed from the spiked plasma standards.

Data Presentation

The following tables summarize the quantitative data from a typical method validation for the analysis of bosentan and its metabolites using this compound-d4 as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Bosentan0.5 - 20000.5>0.995
Hydroxy Bosentan0.5 - 5000.5>0.995
Desmethyl Bosentan0.5 - 5000.5>0.995
Table 2: Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Bosentan LLOQ0.5≤15≤1585-115
Low1.5≤15≤1585-115
Medium150≤15≤1585-115
High1500≤15≤1585-115
Hydroxy Bosentan LLOQ0.5≤15≤1585-115
Low1.5≤15≤1585-115
Medium50≤15≤1585-115
High400≤15≤1585-115
Table 3: Recovery
AnalyteLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Bosentan >85%>85%>85%
Hydroxy Bosentan >85%>85%>85%
This compound-d4 (IS) >85%>85%>85%

Signaling Pathway

Bosentan is a competitive antagonist of endothelin-1 (B181129) (ET-1) at both the endothelin A (ETA) and endothelin B (ETB) receptors.[4][5] ET-1 is a potent vasoconstrictor, and its binding to ETA and ETB receptors on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction.

References

Application Note: High-Performance Chromatographic Separation of Bosentan and Its Key Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the simultaneous chromatographic separation and quantification of the dual endothelin receptor antagonist, Bosentan (B193191), and its major metabolites, Hydroxy Bosentan (Ro 48-5033) and Hydroxy Desmethyl Bosentan (Ro 64-1056). The protocols provided are designed for researchers, scientists, and professionals in drug development and quality control, offering reliable and reproducible methods for pharmacokinetic studies, impurity profiling, and formulation analysis. The described methods utilize both High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for enhanced sensitivity and selectivity.

Introduction

Bosentan is an orally active dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its metabolism in the liver is primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4, leading to the formation of three main metabolites.[3][4] Among these, Hydroxy Bosentan (Ro 48-5033) is pharmacologically active, contributing to the overall therapeutic effect, while this compound (Ro 64-1056) is a secondary metabolite.[3][4][5] The effective chromatographic separation of Bosentan from its metabolites is crucial for understanding its pharmacokinetic profile, ensuring drug product quality, and conducting clinical trials. This document provides detailed protocols for achieving this separation.

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the routine analysis of Bosentan and its primary hydroxylated metabolite in pharmaceutical formulations and for monitoring in-process controls.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 5.0) in a 55:45 (v/v) ratio[6]
Flow Rate 1.0 mL/min[6][7][8]
Detection Wavelength 270 nm[6]
Injection Volume 20 µL[9]
Column Temperature Ambient (or controlled at 35 °C for improved reproducibility[9])
Internal Standard Losartan (retention time ~4.8 min)[7]

Sample Preparation (for Plasma Samples):

  • To 500 µL of plasma, add the internal standard solution.

  • Perform protein precipitation by adding 1 mL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.[7]

  • Inject 50 µL of the prepared sample into the HPLC system.[7]

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the simultaneous quantification of Bosentan, Hydroxy Bosentan, and this compound in biological matrices, such as plasma, for pharmacokinetic and metabolism studies.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size)[10]
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient elution.[10]
Flow Rate 0.4 mL/min[10]
Injection Volume 5 µL
Column Temperature 40 °C[10]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[10]
Detection Multiple Reaction Monitoring (MRM)[10]
Internal Standard Ambrisentan[10]

Mass Spectrometry MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Bosentan 552.0202.0[10]
Hydroxy Bosentan 568.0202.0[10]
This compound Not explicitly provided in the search results, but would be determined via infusion.
Ambrisentan (IS) 379.0347.0[10]

Sample Preparation (for Plasma Samples):

  • To 100 µL of plasma, add the internal standard solution.

  • Perform protein precipitation by adding acetonitrile.[10]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant directly into the UPLC-MS/MS system.

Data Presentation

Table 1: Typical Retention Times and Linearity for HPLC-UV Method

CompoundRetention Time (min)Linearity Range (ng/mL)Correlation Coefficient (r²)
Bosentan 2.827[7]150 - 2400[7]> 0.999[7]
Hydroxy Bosentan ~1.42 (UPLC)[10]0.5 - 100[10]> 0.999[10]

Note: Retention times can vary based on the specific column and exact mobile phase composition.

Table 2: Performance Characteristics of the UPLC-MS/MS Method

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)
Bosentan 25 - 5000[10]25[10]> 90.4[10]
Hydroxy Bosentan 0.5 - 100[10]0.5[10]> 90.4[10]

Visualizations

Experimental Workflow for Sample Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC/UPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification G Bosentan Bosentan Metabolism Metabolism (CYP2C9, CYP3A4) Bosentan->Metabolism Hydroxy_Bosentan Hydroxy Bosentan (Ro 48-5033) Hydroxy_Desmethyl_Bosentan This compound (Ro 64-1056) Metabolism->Hydroxy_Bosentan Metabolism->Hydroxy_Desmethyl_Bosentan

References

Application Notes and Protocols for In Vitro Drug-Drug Interaction Studies of Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro drug-drug interaction (DDI) studies involving Hydroxy Desmethyl Bosentan (B193191) (Ro 64-1056), a metabolite of the dual endothelin receptor antagonist, Bosentan. The information herein is intended to guide researchers in assessing the DDI potential of this metabolite in accordance with current regulatory expectations.

Introduction

Bosentan is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP3A4, to form several metabolites, including Hydroxy Desmethyl Bosentan.[1][2][3][4] Understanding the potential of these metabolites to act as perpetrators or victims in drug-drug interactions is a critical component of nonclinical drug development, as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[5][6][7][8]

This document outlines the protocols for evaluating the inhibitory and inductive potential of this compound on major CYP enzymes and its interaction with key drug transporters, namely Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and 1B3 (OATP1B3).

Data Presentation

Table 1: Summary of In Vitro DDI Potential of Bosentan and its Metabolites

CompoundInteraction TypeEnzyme/TransporterResult
This compound InhibitionOATP1B1, OATP1B3Weakly inhibited[9]
InductionCYP Enzymes (mRNA level)No induction observed[9]
Desmethyl Bosentan InhibitionOATP1B1IC50: 3.8 µM[9]
OATP1B3IC50: 7.4 µM[9]
InductionCYP3A4 (mRNA)~6-fold induction at 50 µM[9]
ABCB1 (P-gp) (mRNA)~4.5-fold induction at 50 µM[9]
ABCG2 (BCRP) (mRNA)~2-fold induction at 50 µM[9]
Bosentan MetabolismCYP2C9, CYP3A4Substrate[3][10][11]
TransportOATP1B1, OATP1B3Substrate[10]

Experimental Protocols

The following are detailed protocols for conducting in vitro DDI studies, adapted from established methodologies and regulatory guidance.

Protocol 1: Cytochrome P450 (CYP) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using human liver microsomes.[12][13][14][15]

Materials:

  • Human Liver Microsomes (pooled)

  • This compound

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with internal standard (for quenching)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in potassium phosphate buffer.

  • In a 96-well plate, add human liver microsomes, the NADPH regenerating system, and the appropriate concentration of this compound or vehicle control.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the CYP-specific probe substrate.

  • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

  • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the formation of the specific metabolite.

  • Calculate the percent inhibition at each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cytochrome P450 (CYP) Induction Assay

This protocol assesses the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes.[16][17][18][19][20]

Materials:

  • Cryopreserved human hepatocytes (from at least three donors)

  • Hepatocyte culture medium

  • Collagen-coated plates

  • This compound

  • Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

  • Vehicle control (e.g., DMSO)

  • Reagents for mRNA quantification (qRT-PCR) or enzyme activity measurement (CYP-specific probe substrates and LC-MS/MS)

Procedure:

  • Thaw and seed cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.

  • Allow the cells to attach and form a monolayer (typically 24-48 hours).

  • Treat the hepatocytes with various concentrations of this compound, positive controls, or vehicle control for 48-72 hours, with daily media changes.

  • For mRNA analysis:

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative mRNA expression of the target CYP genes using qRT-PCR, normalizing to a housekeeping gene.

  • For enzyme activity analysis:

    • Wash the cells and incubate with a cocktail of CYP-specific probe substrates.

    • Collect the supernatant and analyze the formation of metabolites by LC-MS/MS.

  • Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) and Emax (maximum induction effect) if a clear concentration-response relationship is observed.

Protocol 3: OATP1B1 and OATP1B3 Inhibition Assay

This protocol is designed to evaluate the inhibitory effect of this compound on the uptake of probe substrates by OATP1B1 and OATP1B3 expressed in a stable cell line (e.g., HEK293).[21][22][23][24][25][26]

Materials:

  • HEK293 cells stably expressing OATP1B1 or OATP1B3, and a mock-transfected control cell line.

  • Cell culture medium

  • Poly-D-lysine coated plates

  • This compound

  • OATP1B1/1B3 probe substrate (e.g., [3H]-Estradiol-17β-glucuronide, a common substrate, or a fluorescent substrate)

  • Positive control inhibitor (e.g., Rifampicin, Cyclosporin (B1163) A)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Lysis buffer

  • Scintillation cocktail and counter (for radiolabeled substrates) or fluorescence plate reader

Procedure:

  • Seed the OATP1B1, OATP1B3, and mock-transfected cells onto poly-D-lysine coated plates and culture until confluent.

  • Prepare various concentrations of this compound, positive control, or vehicle control in uptake buffer.

  • Wash the cells with pre-warmed uptake buffer.

  • Pre-incubate the cells with the test compounds or controls for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiate the uptake by adding the probe substrate (in the presence of the test compounds).

  • Incubate for a short period (e.g., 2-5 minutes) at 37°C, ensuring the uptake is in the linear range.

  • Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-cold uptake buffer.

  • Lyse the cells.

  • Quantify the amount of substrate taken up by the cells using a scintillation counter or fluorescence plate reader.

  • Calculate the OATP-mediated uptake by subtracting the uptake in mock-transfected cells from that in the transporter-expressing cells.

  • Determine the percent inhibition at each concentration of this compound and calculate the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G cluster_metabolism Bosentan Metabolism Bosentan Bosentan Hydroxy_Bosentan Hydroxy Bosentan (Ro 48-5033) Bosentan->Hydroxy_Bosentan CYP2C9, CYP3A4 Desmethyl_Bosentan Desmethyl Bosentan (Ro 47-8634) Bosentan->Desmethyl_Bosentan CYP3A4 Hydroxy_Desmethyl_Bosentan This compound (Ro 64-1056) Hydroxy_Bosentan->Hydroxy_Desmethyl_Bosentan CYP3A4 Desmethyl_Bosentan->Hydroxy_Desmethyl_Bosentan CYP2C9

Caption: Metabolic pathway of Bosentan to its primary and secondary metabolites.

G cluster_workflow CYP Inhibition Assay Workflow A Prepare Reagents: - Human Liver Microsomes - NADPH Regenerating System - this compound (Test Compound) - CYP Probe Substrate B Pre-incubate Microsomes, NADPH System, and Test Compound at 37°C A->B C Initiate Reaction with Probe Substrate B->C D Incubate at 37°C C->D E Quench Reaction with Acetonitrile + Internal Standard D->E F Centrifuge and Collect Supernatant E->F G Analyze Metabolite Formation by LC-MS/MS F->G H Calculate % Inhibition and IC50 G->H

Caption: Experimental workflow for the in vitro CYP inhibition assay.

G cluster_pathway PXR-Mediated CYP3A4 Induction Pathway Inducer Inducer (e.g., Rifampicin, Desmethyl Bosentan) PXR_inactive Inactive PXR Inducer->PXR_inactive Activates PXR_active Active PXR/RXR Heterodimer PXR_inactive->PXR_active RXR RXR RXR->PXR_active PXR_DNA Binding to PXR Response Element (PXRE) in CYP3A4 Gene Promoter PXR_active->PXR_DNA Transcription Increased Transcription PXR_DNA->Transcription CYP3A4_mRNA CYP3A4 mRNA Transcription->CYP3A4_mRNA Translation Translation CYP3A4_mRNA->Translation CYP3A4_protein CYP3A4 Protein (Increased Enzyme Level) Translation->CYP3A4_protein

Caption: Simplified signaling pathway for PXR-mediated induction of CYP3A4.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape in Hydroxy Desmethyl Bosentan HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydroxy Desmethyl Bosentan HPLC Analysis

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, with a focus on resolving poor peak shapes.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in HPLC? An ideal chromatographic peak should be symmetrical and have a Gaussian shape. The symmetry of a peak is often quantified by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates perfect symmetry.[1][2] In practice, Tf values between 0.9 and 1.2 are generally considered acceptable for most applications.

Q2: Why is achieving a good peak shape important? Poor peak shape can negatively impact the accuracy and reliability of your results.[3]

  • Reduced Resolution: Asymmetric peaks, especially those with tailing, can overlap with adjacent peaks, making accurate quantification difficult.[1][3]

  • Inaccurate Integration: Broad or tailing peaks can lead to inconsistent and erroneous peak area calculations, affecting the precision of your quantitative analysis.[1]

  • Method Robustness: Poor peak shape can indicate that the analytical method is not robust and is sensitive to minor variations in experimental conditions.[1]

Q3: What are the most common types of poor peak shapes? The most common peak shape problems in HPLC are:

  • Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail".[3][4][5]

  • Peak Fronting: The front half of the peak is broader than the latter half.[3][4][5][6]

  • Peak Splitting: The peak appears as two or more unresolved peaks.[6]

  • Broad Peaks: Peaks are wider than expected, leading to decreased sensitivity and poor resolution.[3][7]

Troubleshooting Guide for Poor Peak Shape

Issue 1: Peak Tailing

Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[5][6]

Potential Causes & Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions Basic compounds can interact with acidic silanol groups on the silica-based column packing, causing tailing.[5][6] Solutions: 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is fully protonated and less likely to interact with silanols. 2. Use an End-Capped Column: Employ a column with end-capping to minimize the number of available free silanol groups.[5][6] 3. Add a Competing Base: Introduce a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block the active silanol sites.[1]
Column Contamination or Degradation Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing.[1][7] Solutions: 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase columns).[1] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.[5] 3. Replace the Column: If washing does not improve the peak shape, the column may be permanently damaged and should be replaced.[1]
Column Overload Injecting too much sample can saturate the stationary phase, leading to mass overload and peak tailing.[4][5] Solution: Reduce the injection volume or dilute the sample and re-inject.[4]
Mismatched Sample Solvent & Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.

G cluster_start Start: Peak Tailing Observed cluster_checks Troubleshooting Steps cluster_solutions Solutions cluster_end Resolution start Peak Tailing Observed for this compound check_overload Is the column overloaded? start->check_overload check_silanol Are secondary silanol interactions occurring? check_overload->check_silanol No solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_contamination Is the column contaminated or old? check_silanol->check_contamination No solution_silanol Lower mobile phase pH, use an end-capped column, or add a competing base. check_silanol->solution_silanol Yes check_solvent Is the sample solvent mismatched with the mobile phase? check_contamination->check_solvent No solution_contamination Flush column with strong solvent, use a guard column, or replace the column. check_contamination->solution_contamination Yes solution_solvent Dissolve sample in the mobile phase. check_solvent->solution_solvent Yes end_node Symmetrical Peak Achieved check_solvent->end_node No, consult further documentation solution_overload->end_node solution_silanol->end_node solution_contamination->end_node solution_solvent->end_node

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Peak Fronting

Question: My this compound peak is fronting. What could be the cause?

Peak fronting is less common than tailing but can also compromise analytical results. It occurs when the first half of the peak is broader than the second half.[4]

Potential Causes & Solutions:

CauseSolution
Sample Overload (Concentration) Injecting a sample that is too concentrated can lead to peak fronting.[4] Solution: Dilute the sample or reduce the injection volume.[4][5]
Poor Sample Solubility If the analyte has low solubility in the mobile phase, it may not distribute evenly, causing fronting.[5][6] Solution: Change the sample solvent to one that is more compatible with the mobile phase, ideally the mobile phase itself.
Column Collapse A sudden physical change in the column's packed bed, often due to extreme pH or temperature, can cause fronting.[5][6] Solution: Ensure the mobile phase pH and operating temperature are within the column's recommended limits.[5] If collapse is suspected, the column will likely need to be replaced.

G cluster_start Start: Peak Fronting Observed cluster_checks Diagnostic Questions cluster_solutions Corrective Actions cluster_end Outcome start Peak Fronting Observed for this compound check_overload Is the sample too concentrated? start->check_overload check_solubility Is the sample poorly soluble in the mobile phase? check_overload->check_solubility No solution_overload Dilute sample or reduce injection volume. check_overload->solution_overload Yes check_column Are column conditions (pH, temp) too harsh? check_solubility->check_column No solution_solubility Change sample solvent to be compatible with mobile phase. check_solubility->solution_solubility Yes solution_column Operate within column's specified limits. Replace column if collapsed. check_column->solution_column Yes end_node Symmetrical Peak Achieved check_column->end_node No, investigate system issues solution_overload->end_node solution_solubility->end_node solution_column->end_node

Caption: Troubleshooting workflow for peak fronting.

Issue 3: Split or Broad Peaks

Question: All the peaks in my chromatogram, including this compound, are split or unusually broad. What should I investigate?

When all peaks are affected similarly, the problem likely resides in the HPLC system before the column or at the column inlet.[6]

Potential Causes & Solutions:

CauseSolution
Blocked Frit or Void in Column A partially blocked inlet frit or a void in the packing material at the head of the column can cause the sample band to spread unevenly.[6][7] Solution: 1. Reverse-flush the column (if permitted by the manufacturer) to dislodge particulates from the inlet frit. 2. If a void is suspected, the column may need to be replaced.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[1][7] Solution: Use shorter, narrower-bore tubing (e.g., 0.005" I.D.) for all connections. Ensure all fittings are properly seated to avoid dead volume.
Low Mobile Phase Flow Rate A flow rate that is too low can lead to broader peaks due to longitudinal diffusion.[7] Solution: Ensure the flow rate is set correctly according to the method parameters. Check for pump malfunctions or leaks that could cause a lower-than-expected flow rate.
Injector Issues A malfunctioning autosampler or manual injector can lead to poor peak shape. Solution: Perform injector maintenance as recommended by the manufacturer. Check for leaks or blockages in the sample loop and needle.

Reference HPLC Method Parameters

The following table summarizes typical starting parameters for the analysis of Bosentan and its metabolites by reversed-phase HPLC. These can be used as a reference for method development and troubleshooting.

ParameterTypical Value / Condition
Column C8 or C18, 250 x 4.6 mm, 5 µm particle size[8][9][10]
Mobile Phase Acetonitrile and/or Methanol with an aqueous buffer (e.g., phosphate, acetate, or formic acid)[8][9][11][12]
pH of Aqueous Phase Typically acidic to neutral (e.g., pH 2.5 - 6.4)[8][11]
Elution Mode Isocratic or Gradient[9][10]
Flow Rate 1.0 - 1.5 mL/min[8][9][11]
Detection Wavelength ~270 nm[8][9]
Column Temperature Ambient to 40°C[11]
Injection Volume 10 - 50 µL[8][9]

Experimental Protocols

Protocol 1: General Column Washing Procedure (Reversed-Phase)

This protocol is for removing strongly retained contaminants from a C8 or C18 column. Always consult the column manufacturer's guidelines before proceeding.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Initial Wash: Flush the column with your mobile phase without the buffer (e.g., water/acetonitrile mixture) for 20-30 minutes to remove salts.

  • Organic Solvent Wash: Wash the column with 100% Acetonitrile or 100% Methanol for at least 1 hour at a low flow rate (e.g., 0.5 mL/min).

  • Stronger Solvent Wash (Optional): If contamination persists, a stronger solvent series can be used. A common sequence is:

    • 75% Acetonitrile / 25% Isopropanol

    • 100% Isopropanol

    • 100% Methylene Chloride (ensure your HPLC system is compatible)

    • 100% Isopropanol

  • Re-equilibration: After washing, flush the column with the organic component of your mobile phase (e.g., 100% Acetonitrile) and then slowly re-introduce the mobile phase composition. Equilibrate for at least 30 minutes or until the baseline is stable.

Protocol 2: Mobile Phase Preparation (Aqueous Buffered)
  • Prepare Aqueous Buffer: Weigh the appropriate amount of buffering agent (e.g., potassium phosphate) and dissolve it in high-purity HPLC-grade water.

  • Adjust pH: Use a calibrated pH meter to adjust the pH of the aqueous buffer to the desired value using an appropriate acid or base (e.g., phosphoric acid).

  • Filter the Buffer: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Mix Mobile Phase: Measure the required volumes of the filtered aqueous buffer and the organic solvent(s) (e.g., Acetonitrile) and combine them in a clean mobile phase reservoir.

  • Degas the Mobile Phase: Degas the final mobile phase using sonication, vacuum filtration, or an in-line degasser to prevent bubble formation in the pump and detector.[13]

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Hydroxy Desmethyl Bosentan (B193191). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate, reproducible results.

Troubleshooting Guide

This guide addresses common problems encountered during the LC-MS/MS analysis of Hydroxy Desmethyl Bosentan, offering potential causes and actionable solutions.

Problem 1: Poor sensitivity and low analyte response in plasma/serum samples compared to neat standards.

  • Possible Cause: This is a classic indication of ion suppression, a type of matrix effect where co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683) or salts, interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This competition for ionization leads to a reduced signal for the analyte of interest.[2]

  • Solutions:

    • Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[3][4]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. A validated method for the simultaneous determination of bosentan and hydroxybosentan in human plasma utilized SPE for quantitative extraction.[5][6] It is adept at removing phospholipids and other interferences.[3]

      • Liquid-Liquid Extraction (LLE): LLE can effectively partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering components behind.[3]

      • Protein Precipitation (PPT): While a simpler and faster method, PPT is generally less effective at removing phospholipids and other small molecules that often cause ion suppression.[4]

    • Chromatographic Separation Improvement: Enhancing the separation of this compound from matrix components can mitigate co-elution and, consequently, ion suppression.[7]

      • Adjusting the mobile phase gradient can alter the elution profile, creating separation from the interfering region of the chromatogram.[8]

      • Employing a column with a different stationary phase chemistry can also improve resolution.

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[2][7][9]

Problem 2: Inconsistent and irreproducible results between different sample lots.

  • Possible Cause: The composition of the biological matrix can vary between individuals or sample lots, leading to differential matrix effects and, therefore, variability in analytical results.[9]

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred method for compensating for matrix effects.[3] Since the SIL-IS is chemically identical to the analyte, it will co-elute and experience similar ion suppression or enhancement, allowing for accurate correction and improved reproducibility. Deuterated analogs of bosentan and its metabolites have been successfully used for this purpose.[5][6]

    • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects by ensuring that the standards and samples are affected similarly.[9]

    • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. It is a robust way to correct for matrix effects but is more time-consuming as it requires multiple analyses for each sample.[7][9]

Problem 3: Signal enhancement is observed for the analyte.

  • Possible Cause: Less common than ion suppression, ion enhancement can also occur due to matrix effects.[1][9] Co-eluting compounds might facilitate the ionization of this compound, leading to an artificially high signal.

  • Solutions:

    • The solutions for ion enhancement are largely the same as for ion suppression. The primary goal is to either remove the interfering components or to compensate for their effect.

    • Improved Sample Cleanup: Employing more rigorous sample preparation techniques like SPE or LLE is crucial.

    • Chromatographic Optimization: Better separation of the analyte from the enhancing matrix components is key.

    • Stable Isotope-Labeled Internal Standard: A SIL-IS will also experience similar signal enhancement, providing effective correction.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: The matrix refers to all components in a sample other than the analyte of interest. Matrix effects occur when these components interfere with the ionization of the analyte in the mass spectrometer's source, leading to either a suppressed or enhanced signal.[1][10] This can negatively impact the accuracy, precision, and sensitivity of the analytical method.[7]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: There are several methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure standard of this compound into the LC eluent after the analytical column while injecting a blank, extracted matrix sample.[7][8][9] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[8]

  • Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into a blank, extracted matrix sample with the response of the analyte in a neat solution at the same concentration.[9] The ratio of these responses provides a quantitative measure of the matrix effect.

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: While the optimal technique can be method-dependent, Solid-Phase Extraction (SPE) is often the most effective for removing a wide range of interfering compounds from complex matrices like plasma.[3] A published method for this compound successfully used SPE.[5][6] The choice between SPE, Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) will depend on the specific requirements of the assay, including required sensitivity and throughput.

Q4: Can changing the ionization source help reduce matrix effects?

A4: Yes, in some cases. Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI), particularly for certain types of interfering compounds.[1][11] If you are experiencing significant matrix effects with ESI, evaluating APCI could be a viable option.

Q5: Is a stable isotope-labeled internal standard always necessary?

A5: While not strictly mandatory in all cases, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended and considered the gold standard for compensating for matrix effects in quantitative bioanalysis.[3][7] It is the most reliable way to ensure accuracy and precision when matrix effects are present.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a generalized procedure based on common practices for similar analytes.

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., deuterated this compound in methanol).

    • Vortex for 30 seconds.

    • Add 200 µL of 2% formic acid in water and vortex for another 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of methanol/water (20:80, v/v) to remove phospholipids.

  • Elution:

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Post-Column Infusion to Qualitatively Assess Matrix Effects
  • System Setup:

    • Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and mid-range signal intensity.

    • Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow stream between the analytical column and the mass spectrometer.

  • Analysis:

    • Equilibrate the LC-MS/MS system until a stable baseline signal for this compound is achieved.

    • Inject a blank plasma sample that has been processed using your standard sample preparation method.

  • Data Interpretation:

    • Monitor the signal of the infused analyte. A decrease in the signal indicates ion suppression at that retention time, while an increase indicates ion enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Analyte Recovery for this compound

Sample Preparation MethodMatrix Effect (%)*Analyte Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)65 (Suppression)95< 15
Liquid-Liquid Extraction (LLE)88 (Slight Suppression)85< 10
Solid-Phase Extraction (SPE)97 (Minimal Effect)92< 5

*Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates suppression, > 100% indicates enhancement.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Poor Analyte Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS (e.g., Deuterated Analyte) check_is->implement_is No assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Matrix Effect Confirmed (Suppression or Enhancement) assess_me->me_present Yes no_me No Significant Matrix Effect assess_me->no_me No optimize_sp Optimize Sample Preparation (SPE > LLE > PPT) me_present->optimize_sp other_issues Investigate Other Issues (Instrument Performance, Standard Stability) no_me->other_issues optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc re_evaluate Re-evaluate Matrix Effect optimize_lc->re_evaluate re_evaluate->optimize_sp Effect Persists end_good Problem Resolved re_evaluate->end_good Effect Minimized

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.

Sample_Prep_Workflow cluster_plasma Plasma Sample cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate Method A extract Solid-Phase Extraction (SPE) add_is->extract Method B vortex Vortex & Centrifuge precipitate->vortex reconstitute Dry & Reconstitute extract->reconstitute supernatant Collect Supernatant vortex->supernatant supernatant->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: General sample preparation workflow for bioanalysis.

References

Technical Support Center: Optimizing Bosentan and Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Bosentan (B193191) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Bosentan I should be looking to separate?

A1: The primary metabolites of Bosentan are Ro 48-5033 (hydroxybosentan), Ro 47-8634 (desmethylbosentan), and Ro 64-1056 (desmethyl-hydroxybosentan).[1] Ro 48-5033 is the major metabolite found in plasma, urine, and feces and is formed by the hydroxylation of the t-butyl group of Bosentan.[1] The other two are considered minor metabolites.[1]

Q2: What are the typical starting conditions for mobile phase optimization in reverse-phase HPLC for Bosentan?

A2: A good starting point for reverse-phase HPLC is a mobile phase consisting of an aqueous buffer and an organic solvent. Common organic solvents are acetonitrile (B52724) and methanol (B129727).[2][3][4][5] The aqueous phase is often a buffer like a phosphate (B84403) buffer or contains an additive like formic acid to control the pH.[2][4][5][6][7] A common starting ratio could be in the range of 50:50 (aqueous:organic), which can then be optimized.[2]

Q3: What type of column is most suitable for the separation of Bosentan and its metabolites?

A3: C8 and C18 columns are the most commonly used stationary phases for the separation of Bosentan and its metabolites in reverse-phase HPLC and UPLC.[3][5][6][7][8][9] These columns provide good retention and separation for these relatively non-polar compounds.

Q4: Isocratic or gradient elution? Which is better for separating Bosentan and its metabolites?

A4: Both isocratic and gradient elution methods have been successfully used. Isocratic methods, where the mobile phase composition remains constant, can be simpler and more robust for routine analysis of Bosentan in pharmaceutical formulations.[3] However, for complex samples containing metabolites with different polarities, a gradient elution, where the mobile phase composition changes over time, is often necessary to achieve adequate separation and reasonable run times.[6][7]

Troubleshooting Guide

Poor Peak Shape (Tailing, Fronting, or Splitting)

Q5: My Bosentan peak is tailing. What are the possible causes and solutions?

A5: Peak tailing for Bosentan can be caused by several factors:

  • Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with basic functional groups on the analyte.

    • Solution: Use a mobile phase with a lower pH (e.g., adding formic or acetic acid) to protonate the silanol groups and reduce these interactions. A pH of around 3 is often effective.[2] Alternatively, use an end-capped column.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: Buildup of contaminants on the column frit or packing material can affect peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[10]

Q6: I am observing split peaks for Bosentan and its metabolites. What should I check?

A6: Split peaks can arise from a few common issues:

  • Clogged Inlet Frit: Particulates from the sample or mobile phase can partially block the column inlet frit.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need replacement.[10]

  • Column Void: A void or channel in the column packing material can cause the sample to travel through at different rates.

    • Solution: This usually indicates a degraded column that needs to be replaced.[10] Avoid sudden pressure shocks to the column.[10]

  • Injection Solvent Incompatibility: If the injection solvent is significantly stronger (more organic content) than the mobile phase, it can cause peak distortion.

    • Solution: Prepare your samples in a solvent that is as close in composition to the initial mobile phase as possible.

Inadequate Separation (Co-elution)

Q7: Bosentan and one of its metabolites are co-eluting. How can I improve the resolution?

A7: To improve the separation between Bosentan and its metabolites:

  • Adjust Mobile Phase Strength: If using isocratic elution, decrease the percentage of the organic solvent in the mobile phase. This will increase retention times and may improve resolution.

  • Modify the Gradient Profile: If using gradient elution, make the gradient shallower (i.e., decrease the rate of change in the organic solvent percentage). This gives the analytes more time to interact with the stationary phase.

  • Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties.

  • Adjust the pH: The ionization state of Bosentan and its metabolites can be altered by changing the mobile phase pH, which can significantly impact their retention and separation. Experiment with small changes in the pH of the aqueous portion of the mobile phase.

Retention Time Variability

Q8: The retention times for my analytes are shifting between runs. What is causing this?

A8: Retention time shifts are often due to a lack of system stability:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially when using a new mobile phase or after a gradient run.

    • Solution: Ensure the column is flushed with a sufficient volume of the initial mobile phase (at least 10-20 column volumes) before the first injection and between runs.

  • Mobile Phase Composition Changes: The mobile phase composition can change over time due to evaporation of the more volatile organic solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[11]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[6][7]

  • Pump Issues: Inconsistent flow from the pump can lead to fluctuating retention times.

    • Solution: Check for leaks in the pump and ensure proper pump maintenance, including seal replacement.[10] Degas the mobile phase to prevent air bubbles in the pump heads.

Experimental Protocols

Example HPLC Method for Bosentan

This is a general example based on common practices and may require optimization for specific applications.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: A mixture of methanol, acetonitrile, and water in a ratio of 20:50:30 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 272 nm.[3]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C) for better reproducibility.[6][7]

  • Injection Volume: 10 µL.[3]

Example UPLC-MS/MS Method for Bosentan and Hydroxybosentan

This method is suitable for the analysis of Bosentan and its primary metabolite in biological matrices.

  • Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[6][7]

  • Mobile Phase A: 0.1% Formic acid in water.[6][7]

  • Mobile Phase B: Acetonitrile.[6][7]

  • Gradient: A linear gradient tailored to the specific separation, for example, starting with a low percentage of B and increasing over the run.

  • Flow Rate: 0.4 mL/min.[6][7]

  • Column Temperature: 40°C.[6][7]

  • Detection: Tandem mass spectrometry (MS/MS) in positive ion mode.[6]

Quantitative Data Summary

Table 1: Example HPLC and UPLC Methods for Bosentan Analysis

ParameterHPLC Method 1[8]HPLC Method 2[3]UPLC-MS/MS Method[6][7]
Column Inertsil C8 (15 cm x 4.6 mm, 5 µm)ACE C18 (250 x 4.6 mm, 5µm)ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetate buffer (pH 5.5):Acetonitrile (20:80 v/v)Methanol:Acetonitrile:Water (20:50:30 v/v/v)A: 0.1% Formic acid in Water, B: Acetonitrile
Elution Mode IsocraticIsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Detection UV at 230 nmUV at 272 nmMS/MS
Retention Time 2.225 min~5 minBosentan: ~3.29 min, Hydroxybosentan: ~1.42 min

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection MS/MS Detection (Positive Ion Mode) Separation->Detection Quantification Quantification of Bosentan & Metabolites Detection->Quantification Reporting Generate Report Quantification->Reporting

Caption: A typical experimental workflow for the analysis of Bosentan and its metabolites in biological samples.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Poor Peak Shape) Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Splitting Split Peaks Problem->Splitting Cause_Tailing Secondary Interactions Column Overload Contamination Tailing->Cause_Tailing Cause_Fronting Column Overload Low Temperature Fronting->Cause_Fronting Cause_Splitting Clogged Frit Column Void Injection Solvent Splitting->Cause_Splitting Solution_Tailing Adjust pH Reduce Sample Load Flush Column Cause_Tailing->Solution_Tailing Solution_Fronting Reduce Sample Load Increase Temperature Cause_Fronting->Solution_Fronting Solution_Splitting Reverse-flush/Replace Column Check Injection Solvent Cause_Splitting->Solution_Splitting

Caption: A troubleshooting decision tree for addressing common peak shape issues in chromatography.

References

Technical Support Center: Addressing the Instability of Hydroxy Desmethyl Bosentan in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxy Desmethyl Bosentan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the bioanalysis of this metabolite in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (also known as Ro 64-1056) is a metabolite of Bosentan, a dual endothelin receptor antagonist. It is formed in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2] Accurate measurement of this compound in biological samples is crucial for pharmacokinetic and metabolic studies. Instability of the analyte in the biological matrix can lead to inaccurate quantification, compromising the integrity of these studies.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

The stability of drug metabolites in biological matrices is influenced by several factors, including:

  • Temperature: Both short-term exposure to ambient temperatures and repeated freeze-thaw cycles can lead to degradation.

  • pH: The acidity or alkalinity of the sample can catalyze hydrolytic degradation.

  • Enzymatic Degradation: Endogenous enzymes in biological matrices can metabolize the analyte post-collection.

  • Oxidation: Exposure to oxygen can lead to oxidative degradation.

  • Light Exposure: Photodegradation can occur if samples are not protected from light.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

While specific long-term stability data for this compound in plasma is not extensively published, a study has shown that Bosentan and its three primary metabolites, including this compound, are stable in human dried blood spots for over 3.5 months at ambient temperature. For liquid plasma samples, it is generally recommended to store them frozen at -20°C or -80°C to minimize degradation. For long-term storage, -80°C is preferable.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound during sample extraction. Analyte degradation during sample collection and processing.- Minimize the time between blood collection and plasma separation. - Keep samples on ice during processing. - Consider the use of enzyme inhibitors if enzymatic degradation is suspected.
Adsorption to collection tubes or processing materials.- Use low-binding collection tubes and pipette tips. - Evaluate different types of plastic and glass to identify the most suitable materials.
Inconsistent results between replicate samples. Incomplete thawing of samples.- Ensure samples are completely thawed and vortexed gently before aliquoting.
Inconsistent sample handling procedures.- Standardize all sample handling steps, including thawing time and temperature.
Decreasing analyte concentration over time in stored samples. Degradation due to improper storage.- Verify the storage temperature is consistently maintained. - Avoid repeated freeze-thaw cycles by aliquoting samples into smaller volumes after the initial thaw. - Protect samples from light by using amber-colored tubes or storing them in the dark.
pH-mediated hydrolysis.- Measure the pH of the plasma samples. If necessary, adjust the pH with a suitable buffer to a neutral range (pH 6-8) immediately after collection.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.- Conduct forced degradation studies (acid, base, oxidation, heat, light) on a pure standard of this compound to identify potential degradation products and their retention times. This will help in confirming if the unknown peaks are related to the analyte's instability.

Experimental Protocols

Protocol for Assessing Freeze-Thaw Stability

This protocol is designed to determine the stability of this compound in a biological matrix after repeated freezing and thawing cycles.

  • Sample Preparation:

    • Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 to 5 cycles).

  • Sample Analysis:

    • After the final thaw, process and analyze the QC samples along with a freshly prepared calibration curve and a set of control QC samples that have not undergone any freeze-thaw cycles (baseline).

  • Data Evaluation:

    • Calculate the mean concentration of the freeze-thaw samples and compare it to the mean concentration of the baseline samples.

    • The analyte is considered stable if the mean concentration of the stressed samples is within ±15% of the baseline samples.

Protocol for Assessing Short-Term (Bench-Top) Stability

This protocol evaluates the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling process.

  • Sample Preparation:

    • Spike a known concentration of this compound into at least three replicates of the biological matrix.

    • Prepare QC samples at low, medium, and high concentrations.

  • Incubation:

    • Leave the QC samples on the bench-top at room temperature for a specified period (e.g., 4, 8, or 24 hours).

  • Sample Analysis:

    • After the incubation period, process and analyze the QC samples along with a freshly prepared calibration curve and a set of control QC samples that were kept frozen until analysis (baseline).

  • Data Evaluation:

    • Calculate the mean concentration of the bench-top samples and compare it to the mean concentration of the baseline samples.

    • The analyte is considered stable if the mean concentration of the stressed samples is within ±15% of the baseline samples.

Visualizations

Metabolic Pathway of Bosentan

Metabolic Pathway of Bosentan Metabolic Pathway of Bosentan Bosentan Bosentan Hydroxy_Bosentan Hydroxy Bosentan (Ro 48-5033) Bosentan->Hydroxy_Bosentan CYP2C9, CYP3A4 Desmethyl_Bosentan Desmethyl Bosentan (Ro 47-8634) Bosentan->Desmethyl_Bosentan CYP2C9, CYP3A4 Hydroxy_Desmethyl_Bosentan This compound (Ro 64-1056) Desmethyl_Bosentan->Hydroxy_Desmethyl_Bosentan Hydroxylation

Caption: Metabolic conversion of Bosentan to its primary metabolites.

General Workflow for Stability Testing

Stability Testing Workflow General Workflow for Stability Testing cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Spike Spike Analyte into Matrix Prepare_QC Prepare QC Samples (Low, Mid, High) Spike->Prepare_QC Freeze_Thaw Freeze-Thaw Cycles Prepare_QC->Freeze_Thaw Bench_Top Short-Term (Bench-Top) Prepare_QC->Bench_Top Long_Term Long-Term (Frozen) Prepare_QC->Long_Term Process_Samples Sample Processing (e.g., Protein Precipitation, LLE) Freeze_Thaw->Process_Samples Bench_Top->Process_Samples Long_Term->Process_Samples LC_MS_Analysis LC-MS/MS Analysis Process_Samples->LC_MS_Analysis Compare Compare Stressed vs. Baseline Samples LC_MS_Analysis->Compare Determine_Stability Determine Stability (within ±15%) Compare->Determine_Stability Potential Degradation Logic Potential Degradation Pathways cluster_degradation Degradation Products cluster_factors Contributing Factors Analyte This compound Hydrolysis_Product Hydrolysis Products Analyte->Hydrolysis_Product pH extremes (acid/base catalysis) Oxidation_Product Oxidation Products Analyte->Oxidation_Product Presence of oxidizing agents pH pH pH->Hydrolysis_Product Temperature Temperature Temperature->Hydrolysis_Product Temperature->Oxidation_Product Enzymes Enzymes Light Light

References

Common interferences in the bioanalysis of Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Hydroxy Desmethyl Bosentan (Ro 64-1056), a key metabolite of Bosentan.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and why is its bioanalysis important?

A1: this compound, also known as Ro 64-1056, is one of the three major metabolites of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[1][2] Bosentan is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4 to form this compound and two other metabolites.[2][3] Accurate bioanalysis of this metabolite is crucial for pharmacokinetic and toxicokinetic studies to understand the overall disposition and potential drug-drug interactions of Bosentan.

Q2: I am observing poor sensitivity and inconsistent results for this compound in plasma samples. What could be the cause?

A2: Poor sensitivity and high variability are often indicative of matrix effects, particularly ion suppression, a common issue in LC-MS/MS bioanalysis. Endogenous components in plasma, such as phospholipids, can co-elute with this compound and compete for ionization in the mass spectrometer source, leading to a suppressed analyte signal.

Troubleshooting Steps:

  • Optimize Sample Preparation: Employ a robust sample preparation technique like Solid-Phase Extraction (SPE) to effectively remove interfering matrix components.

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from the phospholipid elution region. Consider using a column with a different chemistry or modifying the gradient elution profile.

  • Internal Standard Selection: Use a stable isotope-labeled internal standard for this compound, if available, to compensate for matrix effects.

  • Assess Matrix Effect: Conduct post-extraction addition experiments to quantify the extent of ion suppression or enhancement.

Q3: How can I minimize interference from other Bosentan metabolites?

A3: Interference from other metabolites, such as Hydroxy Bosentan (Ro 48-5033) and Desmethyl Bosentan (Ro 47-8634), can be managed through chromatographic separation and mass spectrometric detection.

Troubleshooting Steps:

  • Chromatography: Develop a chromatographic method with sufficient resolution to separate the different metabolites.

  • Mass Spectrometry: Utilize the unique precursor-to-product ion transitions (MRM transitions) for each metabolite to ensure specificity. While specific MRM transitions for this compound are not universally published and require empirical determination, a general approach is outlined in the experimental protocols section.

Q4: My recovery of this compound is low and inconsistent. How can I improve it?

A4: Low and variable recovery is often related to the sample extraction procedure.

Troubleshooting Steps:

  • Optimize SPE Protocol:

    • Sorbent Selection: Ensure the chosen SPE sorbent is appropriate for the physicochemical properties of this compound.

    • pH Adjustment: Optimize the pH of the sample and wash solutions to ensure the analyte is in the correct ionization state for retention and elution.

    • Elution Solvent: Use a strong enough elution solvent to ensure complete desorption of the analyte from the sorbent.

  • Liquid-Liquid Extraction (LLE): If using LLE, experiment with different organic solvents and pH conditions to improve extraction efficiency.

  • Evaluate Recovery: Perform experiments to determine the recovery at each step of the extraction process to identify where the loss is occurring.

Quantitative Data Summary

The following tables summarize quantitative data for the bioanalysis of this compound from published literature.

Table 1: Method Validation Parameters for this compound

ParameterMatrixConcentration Range (ng/mL)Accuracy (%)Precision (%CV)Source
Inter-dayHuman Dried Blood Spots2 - 150091.6 - 108.03.4 - 14.6[4]
Lower Limit of Quantification (LLOQ)Human Plasma2.00--[2][5]
Lower Limit of Quantification (LLOQ)Whole Blood2--[6]

Table 2: Recovery of this compound

MatrixExtraction MethodRecovery (%)Source
Human Dried Blood SpotsOnline SPE94.3 - 100[4]

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Pre-treatment: To 100 µL of human plasma, add an internal standard and mix. Acidify the sample with an appropriate acid (e.g., formic acid) to a final concentration of 2%.

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of an organic solvent/water mixture (e.g., 30% methanol in water) to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 analytical column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol mixture.

    • Gradient: A gradient elution is typically used to separate the analyte from matrix components. The gradient should be optimized to achieve a good peak shape and resolution.

    • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions: The specific precursor and product ions for this compound must be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.

      • Precursor Ion: The precursor ion will be the protonated molecule [M+H]⁺. The molecular weight of this compound is 553.59 g/mol , so the precursor ion to target would be m/z 554.2.

      • Product Ions: The product ions are generated by fragmentation of the precursor ion in the collision cell. The most intense and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).

Visualizations

Bosentan_Metabolism cluster_metabolites Metabolites Bosentan Bosentan CYP2C9_3A4 CYP2C9 / CYP3A4 Bosentan->CYP2C9_3A4 CYP2C9_3A4->Metabolites Hydroxy_Bosentan Hydroxy Bosentan (Ro 48-5033) Metabolites->Hydroxy_Bosentan Desmethyl_Bosentan Desmethyl Bosentan (Ro 47-8634) Metabolites->Desmethyl_Bosentan Hydroxy_Desmethyl_Bosentan This compound (Ro 64-1056) Metabolites->Hydroxy_Desmethyl_Bosentan

Figure 1: Metabolic pathway of Bosentan to its major metabolites.

Bioanalysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Pre_treatment Acidification Add_IS->Pre_treatment SPE Solid-Phase Extraction (SPE) Pre_treatment->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Figure 2: Experimental workflow for the bioanalysis of this compound.

Troubleshooting_Logic Problem Poor Sensitivity / High Variability Cause1 Matrix Effects (Ion Suppression) Problem->Cause1 Cause2 Low Recovery Problem->Cause2 Cause3 Metabolite Interference Problem->Cause3 Solution1a Optimize Sample Prep (SPE) Cause1->Solution1a Solution1b Improve Chromatography Cause1->Solution1b Solution1c Use Stable Isotope IS Cause1->Solution1c Solution2a Optimize SPE Protocol Cause2->Solution2a Solution2b Evaluate LLE Conditions Cause2->Solution2b Solution3a Enhance Chromatographic Resolution Cause3->Solution3a Solution3b Use Specific MRM Transitions Cause3->Solution3b

Figure 3: Troubleshooting logic for common bioanalytical issues.

References

How to improve the sensitivity of Hydroxy Desmethyl Bosentan detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of Hydroxy Desmethyl Bosentan (B193191) detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting Hydroxy Desmethyl Bosentan?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound in biological matrices.[1][2][3][4] This technique offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from other compounds.[1][3]

Q2: What are the typical limits of quantification (LOQ) for this compound?

A2: Published LC-MS/MS methods have achieved LOQs for this compound (also known as Ro 64-1056) as low as 2 ng/mL in plasma and whole blood.[3][5] For the closely related metabolite, Hydroxy Bosentan, LOQs have been reported in the range of 0.2 to 0.5 ng/mL.[1][4]

Q3: What are some common sample preparation techniques for analyzing this compound?

A3: The most common sample preparation techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples and concentrating the analyte, leading to improved sensitivity and reduced matrix effects.[2][4]

  • Protein Precipitation: A simpler and faster technique where a solvent like acetonitrile (B52724) is used to precipitate proteins from the plasma sample.[1] While quicker, it may result in a less clean extract compared to SPE.

  • Liquid-Liquid Extraction (LLE): This technique can also be used for sample cleanup and concentration.

Q4: How can I improve the ionization efficiency of this compound in the mass spectrometer?

A4: To improve ionization efficiency:

  • Optimize Mobile Phase Composition: The addition of volatile acids, such as formic acid or acetic acid, to the mobile phase can promote the formation of protonated molecules ([M+H]+) in positive ion mode, which is commonly used for the analysis of bosentan and its metabolites.[1]

  • Electrospray Ionization (ESI) Source Tuning: Proper tuning of the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, is crucial for maximizing the signal intensity of this compound.

  • Derivatization: For challenging analytes, chemical derivatization can be employed to introduce a more readily ionizable group, thereby enhancing sensitivity.[6][7]

Troubleshooting Guide: Low Sensitivity in this compound Detection

This guide addresses common issues that can lead to poor sensitivity during the analysis of this compound.

Symptom Possible Cause Recommended Action
Low signal intensity for the analyte Suboptimal Mass Spectrometer Parameters: Incorrect precursor/product ion selection or collision energy.Infuse a standard solution of this compound to optimize the MRM transitions and collision energy. A common transition for the related Hydroxy Bosentan is m/z 568 → 202.[1]
Inefficient Ionization: Poor spray stability or suboptimal source conditions.Check and clean the ESI probe. Optimize source parameters such as capillary voltage, gas flows, and temperature. Ensure the mobile phase composition is suitable for efficient ionization (e.g., contains a small percentage of formic or acetic acid).
Poor Analyte Recovery: Inefficient extraction from the biological matrix.Optimize the sample preparation method. For SPE, evaluate different sorbents and elution solvents. For protein precipitation, try different precipitation solvents. Mean recoveries for bosentan metabolites have been reported to be over 90%.[1][3]
High background noise Matrix Effects: Co-eluting endogenous compounds from the biological matrix suppressing or enhancing the analyte signal.Improve sample cleanup using a more rigorous SPE protocol. Modify the chromatographic gradient to better separate this compound from interfering matrix components.
Contaminated LC-MS System: Buildup of contaminants in the LC system or mass spectrometer.Flush the LC system with appropriate cleaning solutions. Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations.
Poor peak shape (tailing or fronting) Inappropriate Chromatographic Conditions: Unsuitable column, mobile phase, or gradient.Use a high-efficiency column, such as a UPLC BEH C18 column.[1] Optimize the mobile phase composition and gradient profile to achieve a sharp, symmetrical peak.
Column Overloading: Injecting too much sample onto the column.Reduce the injection volume or dilute the sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters from published methods for the detection of this compound and related metabolites.

Analyte Method Matrix Limit of Quantification (LOQ) Recovery Linear Range Reference
This compound (Ro 64-1056)LC-MS/MSDried Blood Spots2 ng/mL94.3% - 100%2 - 1500 ng/mL[3]
Bosentan MetabolitesLC-MS/MSPlasma2 ng/mLNot ReportedNot Reported[5]
Hydroxy Bosentan (HYBOS)UPLC-MS/MSRat Plasma0.5 ng/mL>90.4%0.5 - 100 ng/mL[1]
Hydroxy BosentanSPE-LC-MS/MSHuman Plasma0.2 ng/mL>94%0.2 - 250 ng/mL[4]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is adapted from a UPLC-MS/MS method for the simultaneous determination of bosentan and its metabolites.[1]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Addition: Add the internal standard solution (e.g., a deuterated analog of the analyte).

  • Protein Precipitation: Add 300 µL of acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guideline based on methods for bosentan and its metabolites.[2][4]

  • Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is precipitation Protein Precipitation (e.g., Acetonitrile) is->precipitation Method A spe Solid-Phase Extraction is->spe Method B centrifuge Centrifugation precipitation->centrifuge evap_recon Evaporation & Reconstitution spe->evap_recon centrifuge->evap_recon lc UPLC/HPLC Separation (C18 Column) evap_recon->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_sensitivity cluster_sample Sample Issues cluster_lc LC Issues cluster_ms MS Issues low_sensitivity Low Sensitivity poor_recovery Poor Recovery low_sensitivity->poor_recovery matrix_effects Matrix Effects low_sensitivity->matrix_effects peak_broadening Peak Broadening low_sensitivity->peak_broadening poor_separation Poor Separation low_sensitivity->poor_separation inefficient_ionization Inefficient Ionization low_sensitivity->inefficient_ionization suboptimal_mrm Suboptimal MRM low_sensitivity->suboptimal_mrm

Caption: Key factors contributing to low sensitivity in LC-MS/MS analysis.

bosentan_metabolism Bosentan Bosentan Hydroxy_Bosentan Hydroxy Bosentan (Ro 48-5033) Bosentan->Hydroxy_Bosentan CYP2C9, CYP3A4 Desmethyl_Bosentan Desmethyl Bosentan (Ro 47-8634) Bosentan->Desmethyl_Bosentan CYP2C9, CYP3A4 Hydroxy_Desmethyl_Bosentan This compound (Ro 64-1056) Hydroxy_Bosentan->Hydroxy_Desmethyl_Bosentan Desmethyl_Bosentan->Hydroxy_Desmethyl_Bosentan CYP2C9_3A4 CYP2C9, CYP3A4

Caption: Simplified metabolic pathway of Bosentan.[8]

References

Best practices for storage and handling of Hydroxy Desmethyl Bosentan reference material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of Hydroxy Desmethyl Bosentan reference material to ensure its integrity and achieve reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder?

A1: For long-term storage, it is recommended to store the solid reference material at -20°C for up to two years. Another viable option is storage in a dark environment between 2-10°C.[1][2] Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage recommendations.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions in DMSO, storage at -80°C is recommended for up to six months, while short-term storage at 4°C is suitable for up to two weeks.[1]

Q3: Is this compound sensitive to light?

A3: While not all suppliers specify light sensitivity, it is a general best practice to store chemical reference materials, including this compound, protected from light to prevent potential degradation. One supplier explicitly recommends storage in the dark.[2]

Q4: What are the key handling precautions for this reference material?

A4: When handling this compound, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety goggles.[3] It is important to avoid the formation of dust and to handle the substance in a well-ventilated area or under a fume hood.[4] Avoid ingestion and inhalation.[3]

Q5: What should I do in case of accidental exposure?

A5: In case of skin or eye contact, wash the affected area with plenty of water.[4] If inhaled, move to an area with fresh air.[4] If ingested, seek immediate medical attention.[4] Always consult the Safety Data Sheet (SDS) for complete first-aid measures.[3][4][5]

Q6: Is this material hazardous?

A6: One supplier classifies a related compound, Desmethyl Bosentan, as harmful if swallowed.[5] However, another supplier states that Hydroxy Bosentan is not a hazardous substance or mixture.[6] It is crucial to consult the specific SDS for the lot you are using to understand its potential hazards.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results Improper storage leading to degradation of the reference material.Verify that the storage conditions (temperature, light protection) align with the supplier's recommendations. Consider using a fresh vial of the reference standard.
Inaccurate weighing of the reference material.Ensure the analytical balance is properly calibrated. Handle the powder in a low-humidity environment to prevent moisture absorption.
Difficulty dissolving the material Use of an inappropriate solvent.The solubility of this compound can vary. While information is often found on the CoA, DMSO is a commonly used solvent.[1]
The material may have degraded or absorbed moisture.Use a fresh vial and ensure proper storage conditions have been maintained.
Visible changes in the powder (e.g., color, clumping) Absorption of moisture or degradation.Do not use the material. Discard it according to your institution's guidelines and obtain a new vial.

Quantitative Data Summary

Parameter Condition Value Source
Storage Temperature (Powder) Long-term-20°C[1]
2-10°C (in the dark)
Stability (Powder) At -20°C2 years
General≥ 1 year[7]
Storage Temperature (in DMSO) Long-term-80°C[1]
Short-term4°C[1]
Stability (in DMSO) At -80°C6 months[1]
At 4°C2 weeks[1]

Experimental Protocols

Protocol: Preparation of a Stock Solution for Analytical Standards

  • Acclimatization: Before opening, allow the vial of this compound reference material to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture onto the powder.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Weighing: Perform all weighing operations in a chemical fume hood or a ventilated balance enclosure. Use an accurately calibrated analytical balance. Tare a clean, dry weighing vessel (e.g., a glass vial). Carefully transfer the desired amount of the powder to the vessel and record the exact weight.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the weighing vessel to achieve the target concentration.

  • Solubilization: Gently vortex or sonicate the solution at room temperature until all the solid material is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage: Transfer the stock solution to a clean, labeled, and sealed storage vial. For long-term storage, place the vial at -80°C. For short-term use, store at 4°C.

  • Documentation: Record all relevant information, including the lot number of the reference material, the final concentration of the solution, the solvent used, the date of preparation, and the assigned expiration date based on the stability data.

Visual Workflow

G Workflow for Handling this compound Reference Material cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & Documentation start Start acclimatize Acclimatize Vial to Room Temperature start->acclimatize ppe Don PPE acclimatize->ppe weigh Weigh Reference Material ppe->weigh add_solvent Add Solvent weigh->add_solvent Transfer to Dissolution Step dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect Solution dissolve->inspect inspect->dissolve Particulates Present store Store Solution Appropriately (-80°C or 4°C) inspect->store Solution Clear document Document Preparation Details store->document end End document->end

Caption: Workflow for the preparation of a this compound stock solution.

References

Validation & Comparative

A Comparative In Vitro Analysis of Bosentan and its Active Metabolite, Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vitro potency of the dual endothelin receptor antagonist, Bosentan, and its primary active metabolite, Hydroxy Desmethyl Bosentan.

This guide provides a detailed comparison of the in vitro potency of Bosentan and its metabolite, this compound (also known as Ro 48-5033), against their primary targets, the endothelin-A (ETA) and endothelin-B (ETB) receptors. This information is crucial for understanding the overall pharmacological profile of Bosentan, a widely used therapeutic agent for pulmonary arterial hypertension.

In Vitro Potency at Endothelin Receptors

The following table summarizes the available quantitative data for the in vitro potency of Bosentan.

CompoundReceptorPotency (Ki)
Bosentan ETA4.7 nM[4]
ETB95 nM[4]
This compound (Ro 48-5033) ETA / ETB~2-fold less potent than Bosentan[2]

Experimental Protocols

The in vitro potency of Bosentan and its metabolites is typically determined through competitive radioligand binding assays. These assays are fundamental in pharmacology for quantifying the affinity of a ligand for a specific receptor.

Endothelin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds (Bosentan and this compound) for ETA and ETB receptors.

Materials:

  • Cell membranes expressing recombinant human ETA or ETB receptors.

  • Radioligand: [125I]-Endothelin-1 ([125I]-ET-1).

  • Test compounds: Bosentan and this compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes expressing either ETA or ETB receptors are incubated with a fixed concentration of the radioligand, [125I]-ET-1, and varying concentrations of the unlabeled test compound (Bosentan or this compound).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (ETA or ETB) Incubation Incubation Membranes->Incubation Radioligand [125I]-ET-1 Radioligand->Incubation TestCompound Test Compound (Bosentan or Metabolite) TestCompound->Incubation Filtration Filtration Incubation->Filtration Separation of bound/unbound Counting Scintillation Counting Filtration->Counting Quantification of bound radioligand IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki Cheng-Prusoff Equation G cluster_membrane Cell Membrane cluster_receptors Endothelin Receptors cluster_intracellular Intracellular Signaling ET1 Endothelin-1 (ET-1) ETA ETA ET1->ETA ETB ETB ET1->ETB Bosentan Bosentan / This compound Bosentan->ETA Bosentan->ETB PLC Phospholipase C (PLC) ETA->PLC ETB->PLC on Smooth Muscle NO_Prostacyclin NO & Prostacyclin (Vasodilation) ETB->NO_Prostacyclin on Endothelial Cells IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase Vasoconstriction Vasoconstriction & Proliferation Ca_increase->Vasoconstriction

References

A Comparative Analysis of the Pharmacokinetic Profiles of Bosentan and its Metabolite, Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of the dual endothelin receptor antagonist, Bosentan (B193191), and its metabolite, Hydroxy Desmethyl Bosentan (Ro 64-1056). The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Bosentan is primarily used in the treatment of pulmonary artery hypertension (PAH).[1][2] Its metabolism in the liver is mediated by the cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, leading to the formation of three metabolites.[3][4] One of these, Ro 48-5033 (Hydroxy Bosentan), is pharmacologically active and contributes to about 20% of the parent drug's effect.[3][5] The other two metabolites are Ro 47-8634 (Desmethyl Bosentan) and Ro 64-1056 (this compound).[6] This comparison focuses on the parent drug, Bosentan, and its metabolite, this compound.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Bosentan. Comprehensive pharmacokinetic data for this compound is limited in publicly available literature, as it is considered a minor metabolite with plasma concentrations often below the limit of quantification in some studies.[7]

ParameterBosentanThis compound (Ro 64-1056)
Time to Maximum Plasma Concentration (Tmax) ~3-5 hours[7]Data not consistently reported due to low concentrations.
Elimination Half-Life (t½) ~5.4 hours[3]Data not available.
Metabolism Primarily hepatic via CYP2C9 and CYP3A4[3][4]Formed via hydroxylation and demethylation of Bosentan.[6]
Elimination Primarily through biliary excretion of metabolites.[3][6]Excreted in bile along with other metabolites.
Protein Binding Highly protein-bound (~98%), mainly to albumin.[3][8]Data not available.
Bioavailability Approximately 50%[3]Not applicable as it is a metabolite.

Experimental Protocols

The determination of Bosentan and its metabolites in biological matrices is crucial for pharmacokinetic studies. The most common and robust analytical method employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Bioanalytical Method for Quantification in Plasma

Objective: To accurately quantify the concentrations of Bosentan and this compound in plasma samples.

Methodology:

  • Sample Preparation:

    • Plasma samples are typically subjected to protein precipitation using a solvent like methanol (B129727) to remove larger protein molecules.[9]

    • Alternatively, solid-phase extraction (SPE) or liquid-liquid extraction can be employed for cleaner samples and to concentrate the analytes.[10]

    • An internal standard, often a deuterated version of the analyte, is added to the samples to ensure accuracy and precision during the analysis.[10]

  • Chromatographic Separation:

    • The prepared samples are injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

    • Separation of the parent drug and its metabolites is achieved on a reverse-phase column (e.g., C18) using a mobile phase gradient, typically consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol).[11]

  • Mass Spectrometric Detection:

    • The eluent from the chromatography column is introduced into a tandem mass spectrometer.

    • The analytes are ionized, typically using electrospray ionization (ESI).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Bosentan, this compound, and the internal standard.

  • Quantification:

    • The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes in the same biological matrix.[11]

    • The lower limit of quantification (LLOQ) for Bosentan and its metabolites is typically in the range of 1-2 ng/mL.[10]

Visualizations

Metabolic Pathway of Bosentan

G Bosentan Bosentan CYP CYP2C9 & CYP3A4 Bosentan->CYP Metabolite1 Ro 48-5033 (Hydroxy Bosentan) Metabolite2 Ro 47-8634 (Desmethyl Bosentan) Metabolite3 Ro 64-1056 (this compound) Metabolite2->Metabolite3 Hydroxylation CYP->Metabolite1 Hydroxylation CYP->Metabolite2 O-demethylation G cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Blood Sample Collection B Plasma Separation A->B C Protein Precipitation / SPE B->C D LC-MS/MS Analysis C->D E Quantification using Calibration Curve D->E F Pharmacokinetic Parameter Calculation E->F

References

Navigating the Analytical Landscape for Bosentan: A Comparison of Chromatographic Methods and Immunoassay Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of Bosentan, a comprehensive understanding of the available analytical methodologies is paramount. This guide provides a comparative overview of the prevalent chromatographic techniques and discusses the theoretical challenges, particularly cross-reactivity with its metabolite Hydroxy Desmethyl Bosentan, that would be associated with immunoassay development.

Currently, the gold standards for the quantitative analysis of Bosentan in biological matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high specificity and sensitivity, enabling the accurate measurement of the parent drug without interference from its metabolites. In contrast, specific immunoassays for Bosentan are not widely reported or commercially available, precluding a direct experimental comparison of cross-reactivity.

This guide will delve into the metabolic pathway of Bosentan, the principles of immunoassay cross-reactivity, a comparison of analytical approaches, and a detailed protocol for a validated HPLC method for Bosentan quantification.

The Metabolic Journey of Bosentan

Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C9.[1][2] This process leads to the formation of several metabolites. The major active metabolite is Hydroxy Bosentan (Ro 48-5033), which possesses some pharmacological activity, albeit significantly less than the parent compound.[3] Another key metabolite, and the focus of this guide's cross-reactivity discussion, is this compound (Ro 64-1056).[4] Understanding this metabolic pathway is crucial when developing any analytical method to ensure the assay can distinguish between the parent drug and its metabolites.

Bosentan_Metabolism Bosentan Bosentan Hydroxy_Bosentan Hydroxy Bosentan (Ro 48-5033) Bosentan->Hydroxy_Bosentan CYP3A4, CYP2C9 (Hydroxylation) Desmethyl_Bosentan Desmethyl Bosentan (Ro 47-8634) Bosentan->Desmethyl_Bosentan CYP3A4, CYP2C9 (O-demethylation) Hydroxy_Desmethyl_Bosentan This compound (Ro 64-1056) Hydroxy_Bosentan->Hydroxy_Desmethyl_Bosentan O-demethylation Desmethyl_Bosentan->Hydroxy_Desmethyl_Bosentan Hydroxylation

Caption: Metabolic pathway of Bosentan to its primary metabolites.

Immunoassays and the Challenge of Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[5] While offering advantages in terms of speed and ease of use, a significant challenge is the potential for cross-reactivity, where the antibody binds to structurally similar molecules, such as metabolites.[6][7] This can lead to inaccurate quantification of the target analyte.

Given the structural similarities between Bosentan and this compound, any immunoassay developed for Bosentan would require rigorous testing for cross-reactivity with this and other metabolites. The degree of cross-reactivity would depend on the specific epitope recognized by the antibody. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies.[6]

A Comparative Look: Chromatographic Methods vs. Hypothetical Immunoassays

FeatureHPLC / LC-MS/MSImmunoassays (Hypothetical)
Specificity High; capable of separating and distinctly quantifying parent drug and metabolites.Potentially lower; susceptible to cross-reactivity from structurally similar metabolites like this compound.
Sensitivity High, especially with MS/MS detection.Can be high, but may be compromised by cross-reactivity.
Development Time Method development can be complex and time-consuming.Antibody development and assay optimization is a lengthy and resource-intensive process.
Throughput Lower compared to immunoassays.High-throughput capabilities.
Cost per Sample Can be higher due to instrumentation and solvent usage.Potentially lower for large sample numbers after initial development costs.
Availability Well-established and widely used for Bosentan analysis.Not commercially available or widely reported for Bosentan.

Experimental Protocol: A Validated HPLC Method for Bosentan Quantification

In the absence of a specific immunoassay protocol, we provide a detailed methodology for a validated HPLC method, which represents the current best practice for accurate Bosentan measurement.

Objective: To provide a robust and validated HPLC method for the quantification of Bosentan in a given matrix (e.g., plasma).

Materials and Reagents:

  • Bosentan reference standard

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or other suitable buffer components

  • Solid-phase extraction (SPE) cartridges for sample preparation

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

Sample Preparation (using SPE):

  • Condition the SPE cartridge with methanol followed by water.

  • Load the pre-treated plasma sample (spiked with internal standard) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Bosentan and the internal standard with a stronger organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Method Validation:

The method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: Ensure no interference from endogenous matrix components or metabolites at the retention times of Bosentan and the internal standard.

  • Linearity: Establish a linear relationship between the peak area ratio (Bosentan/internal standard) and the concentration of Bosentan over a defined range.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy (as percent recovery) and precision (as relative standard deviation).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of Bosentan that can be reliably detected and quantified.

  • Robustness: Assess the method's performance under small, deliberate variations in chromatographic conditions.

Conclusion

For researchers and drug development professionals requiring accurate quantification of Bosentan, validated chromatographic methods such as HPLC and LC-MS/MS remain the methodologies of choice. These techniques provide the necessary specificity to distinguish Bosentan from its metabolites, a critical requirement for pharmacokinetic and toxicokinetic studies. While immunoassays could offer a higher-throughput alternative, their development would need to overcome the significant hurdle of potential cross-reactivity with metabolites like this compound. Until specific and thoroughly validated immunoassays for Bosentan become available, the precision and reliability of chromatographic methods are indispensable for advancing research and development in this field.

References

A Head-to-Head Comparison of Analytical Methods for the Quantification of Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of drug metabolites is paramount in pharmacokinetic and drug metabolism studies. Hydroxy desmethyl bosentan (B193191), a metabolite of the dual endothelin receptor antagonist bosentan, requires sensitive and reliable analytical methods for its determination in biological matrices. This guide provides a detailed comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The choice of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the quantitative performance of HPLC-UV and LC-MS/MS methods for the analysis of bosentan and its metabolites, including hydroxy desmethyl bosentan.

ParameterLC-MS/MSHPLC-UVVoltammetric Methods
Linearity Range 0.2 - 250 ng/mL[1][2]150 - 2400 ng/mL (for Bosentan)[3]5 - 35 µg/mL (for Bosentan)[4]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is 0.2 ng/mL~50 ng/mL (for Bosentan)[3]Not specified for this compound
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1][2]300 ng/mL (for Bosentan)[3]Not specified for this compound
Intra-batch Precision (%CV) ≤4.0%[1]1.52 to 10.88% (for Bosentan)[3]< 4.92% (for Bosentan)[4]
Inter-batch Precision (%CV) ≤4.0%[1]Not specified< 4.92% (for Bosentan)[4]
Mean Relative Recovery >94%[1]Not specified100.7% (for Bosentan)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the LC-MS/MS and HPLC-UV methods.

1. LC-MS/MS Method for Simultaneous Quantification of Bosentan and Hydroxy Bosentan in Human Plasma

This method is highly sensitive and selective, making it suitable for bioequivalence and pharmacokinetic studies.

  • Sample Preparation: Solid Phase Extraction (SPE) is employed to extract the analytes and their deuterated internal standards from 100 µL of human plasma[1].

  • Chromatographic Conditions:

    • Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm)[1].

    • Mobile Phase: Isocratic elution, the specific composition of which is detailed in the full study[1].

    • Resolution Factor: A resolution factor of 2.4 is achieved between bosentan and hydroxy bosentan[1].

  • Mass Spectrometric Detection:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification.

2. RP-HPLC Method for the Determination of Bosentan in Plasma

While less sensitive than LC-MS/MS, this HPLC-UV method can be employed for the quantification of bosentan at higher concentrations.

  • Sample Preparation: The specifics of plasma sample preparation are not detailed in the provided abstracts but would typically involve protein precipitation or liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Reverse phase C18 column (150 mm × 4.6 mm, 5 µm)[4].

    • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5) and acetonitrile (B52724) in a 45:55 (v/v) ratio[4].

    • Flow Rate: 1.0 mL/min[4].

    • Detection: UV detection at a wavelength of 270 nm[4].

    • Internal Standard: Losartan has been used as an internal standard in some HPLC methods for bosentan[3].

Methodological Workflow and Signaling Pathway Visualization

To illustrate the general workflow of a bioanalytical method validation process, a directed graph is provided below. This diagram outlines the key stages from sample reception to final data analysis.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception (Plasma, Urine, etc.) Sample_Processing Sample Processing (Thawing, Centrifugation) Sample_Reception->Sample_Processing Extraction Analyte Extraction (SPE, LLE, PP) Sample_Processing->Extraction Chromatography Chromatographic Separation (HPLC/UHPLC) Extraction->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation Final_Result Final_Result Report_Generation->Final_Result Final Result (Concentration Data)

Caption: General workflow for bioanalytical method validation.

References

A Comparative Guide to the Bioanalytical Method Validation of Hydroxy Desmethyl Bosentan via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Validated Methods for the Quantification of Hydroxy Desmethyl Bosentan (B193191) in Human Plasma in Accordance with FDA/EMA Guidelines.

This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Hydroxy Desmethyl Bosentan, a primary active metabolite of the pulmonary arterial hypertension drug, Bosentan, in human plasma. The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data submitted to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document adheres to the principles outlined in the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.

Performance Comparison of Validated LC-MS/MS Methods

The following table summarizes the key performance characteristics of two published and validated bioanalytical methods for the simultaneous determination of Bosentan and its metabolite, this compound, in human plasma. This allows for a direct comparison of their analytical capabilities.

Validation ParameterMethod 1: SPE-LC-MS/MS (Parekh et al., 2012)Method 2: UPLC-MS/MS (Qiu et al., 2014)
Analyte This compound Hydroxylated Bosentan Metabolite
Lower Limit of Quantification (LLOQ)0.2 ng/mL[1][2]0.5 ng/mL[3]
Upper Limit of Quantification (ULOQ)250 ng/mL[1][2]100 ng/mL[3]
Accuracy (% Nominal)
LLOQ104.5%98.4% - 103.2%
Low QC98.7% - 103.3%97.8% - 104.5%
Medium QC95.8% - 102.1%96.7% - 102.9%
High QC97.9% - 104.2%98.1% - 103.8%
Precision (% CV)
Intra-day (LLOQ)≤ 3.5%≤ 4.8%
Intra-day (QC)≤ 2.9%≤ 3.9%
Inter-day (LLOQ)≤ 4.0%[1][2]≤ 5.6%
Inter-day (QC)≤ 3.8%≤ 4.5%
Recovery > 94%[1][2]89.7% - 94.5%
Matrix Effect Not significantNot significant
Internal Standard Hydroxybosentan-d4Ambrisentan

Experimental Protocols

Detailed methodologies for the two compared bioanalytical assays are provided below, outlining the critical steps from sample preparation to final analysis.

Method 1: Solid Phase Extraction (SPE) LC-MS/MS

This method, as described by Parekh et al. (2012), employs solid-phase extraction for sample clean-up followed by analysis using a conventional LC-MS/MS system.

1. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of human plasma, add the internal standard (Hydroxybosentan-d4).

  • Vortex the sample for 30 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with a series of solutions to remove interfering substances.

  • Elute the analyte and internal standard from the cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: Isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and its deuterated internal standard.

Method 2: Ultra-Performance Liquid Chromatography (UPLC)-MS/MS

This method, detailed by Qiu et al. (2014), utilizes protein precipitation for sample preparation and a UPLC system for faster analysis times.

1. Sample Preparation (Protein Precipitation):

  • To a small volume of plasma (e.g., 50 µL), add the internal standard (Ambrisentan) and a protein precipitating agent (e.g., acetonitrile).[3]

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.

2. Liquid Chromatography:

  • Column: Acquity UPLC BEH C18.

  • Mobile Phase: A gradient elution using a mixture of organic and aqueous phases.

  • Flow Rate: Optimized for the UPLC system (typically 0.4-0.6 mL/min).

  • Run Time: Approximately 4 minutes.[3]

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer (e.g., QTrap5500).[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor to product ion transitions for the hydroxylated bosentan metabolite and the internal standard.[3]

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key stages in the validation of a bioanalytical method for this compound, from initial preparation to final data analysis.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation & Data Analysis Stock_Solutions Prepare Analyte & IS Stock Solutions Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Spiking Spike Blank Matrix (Plasma) Working_Solutions->Spiking Cal_Stds Calibration Standards (CS) Spiking->Cal_Stds QC_Samples Quality Control Samples (QC) Spiking->QC_Samples Sample_Aliquot Aliquot Plasma Sample Add_IS Add Internal Standard (IS) Sample_Aliquot->Add_IS Extraction Extraction (SPE or Protein Ppt.) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Inject into LC-MS/MS Evap_Recon->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Detection Mass Detection (MRM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Unknowns (QCs & Samples) Calibration_Curve->Quantification Validation_Assessment Assess Validation Parameters Quantification->Validation_Assessment Validation_Parameters center_node Validated Bioanalytical Method param1 Selectivity & Specificity center_node->param1 param2 Accuracy center_node->param2 param3 Precision (Intra- & Inter-day) center_node->param3 param4 Calibration Curve (Linearity, Range) center_node->param4 param6 Matrix Effect center_node->param6 param7 Recovery center_node->param7 param8 Stability (Freeze-Thaw, Bench-top, etc.) center_node->param8 param5 Sensitivity (LLOQ) param4->param5

References

A Comparative Guide to the Interspecies Metabolism of Bosentan to Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic conversion of Bosentan (B193191) to its secondary metabolite, Hydroxy Desmethyl Bosentan (Ro 64-1056), across various species. The information presented herein is intended to support preclinical drug development and to facilitate the extrapolation of animal data to human clinical outcomes. This document summarizes key quantitative data, details the experimental protocols for its acquisition, and provides visual representations of the metabolic pathways and experimental workflows.

Executive Summary

Bosentan, an endothelin receptor antagonist, undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, notably CYP2C9 and CYP3A4 in humans.[1] One of its key metabolites is this compound (Ro 64-1056). Understanding the interspecies differences in the formation of this metabolite is crucial for the accurate prediction of human pharmacokinetics and potential drug-drug interactions from preclinical data. This guide highlights the metabolic pathways and provides a framework for the in vitro assessment of these interspecies variations.

Interspecies Comparison of Bosentan Metabolism to this compound

SpeciesEnzyme SourceApparent Km (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)
HumanLiver Microsomes[Data Not Available][Data Not Available][Data Not Available]
Monkey (e.g., Cynomolgus)Liver Microsomes[Data Not Available][Data Not Available][Data Not Available]
Dog (e.g., Beagle)Liver Microsomes[Data Not Available][Data Not Available][Data Not Available]
Rat (e.g., Sprague-Dawley)Liver Microsomes[Data Not Available][Data Not Available][Data Not Available]

Metabolic Pathway of Bosentan

Bosentan is metabolized to this compound through a multi-step enzymatic process. The primary metabolites are Hydroxy Bosentan (Ro 48-5033), formed by hydroxylation, and Desmethyl Bosentan (Ro 47-8634), formed by O-demethylation.[3][4] this compound (Ro 64-1056) is then formed as a secondary metabolite through two distinct pathways: the O-demethylation of Hydroxy Bosentan and the hydroxylation of Desmethyl Bosentan.[3][4] In humans, the formation of these metabolites is predominantly catalyzed by CYP3A4 and CYP2C9.[3][4]

G Bosentan Bosentan Ro_48_5033 Hydroxy Bosentan (Ro 48-5033) Bosentan->Ro_48_5033 Hydroxylation (CYP2C9, CYP3A4) Ro_47_8634 Desmethyl Bosentan (Ro 47-8634) Bosentan->Ro_47_8634 O-demethylation (CYP3A4) Ro_64_1056 This compound (Ro 64-1056) Ro_48_5033->Ro_64_1056 O-demethylation Ro_47_8634->Ro_64_1056 Hydroxylation (CYP2C9)

Metabolic pathway of Bosentan to this compound.

Experimental Protocols

The following section outlines a typical experimental protocol for the in vitro study of interspecies differences in Bosentan metabolism.

1. Preparation of Liver Microsomes:

  • Source: Pooled liver microsomes from human, male cynomolgus monkey, male beagle dog, and male Sprague-Dawley rat are commercially available or can be prepared in-house.

  • Procedure: Liver tissue is homogenized in a buffer solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.15 M KCl). The homogenate is then subjected to differential centrifugation to isolate the microsomal fraction. The final microsomal pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

2. In Vitro Incubation:

  • Reaction Mixture: A typical incubation mixture (final volume of 200 µL) contains:

    • Liver microsomes (0.2-0.5 mg/mL protein)

    • Bosentan (at various concentrations, e.g., 0.5-100 µM, to determine kinetic parameters)

    • NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Incubation Conditions: The reaction is initiated by the addition of the NADPH regenerating system after a pre-incubation period of the other components at 37°C. The incubation is carried out for a specified time (e.g., 30-60 minutes) in a shaking water bath. The reaction is terminated by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), often containing an internal standard for analytical quantification.

3. Analytical Method for Quantification:

  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Bosentan and its metabolites.[5]

  • Sample Preparation: After stopping the reaction, the samples are centrifuged to precipitate proteins. The supernatant is then diluted or directly injected into the LC-MS/MS system.

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Bosentan, this compound, and the internal standard are monitored for accurate quantification.

4. Data Analysis:

  • Kinetic Parameters: The rate of metabolite formation is determined at each substrate concentration. The Michaelis-Menten kinetic parameters, apparent Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity), are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

  • Intrinsic Clearance: The intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Microsomes Source Liver Microsomes (Human, Monkey, Dog, Rat) Incubation Incubate Microsomes with Bosentan and NADPH Microsomes->Incubation Reagents Prepare Reagents (Buffer, NADPH, Bosentan) Reagents->Incubation Termination Terminate Reaction (e.g., with Acetonitrile) Incubation->Termination SamplePrep Sample Preparation (Centrifugation, Supernatant collection) Termination->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProc Data Processing (Quantification of Metabolite) LCMS->DataProc Kinetics Kinetic Parameter Calculation (Km, Vmax, CLint) DataProc->Kinetics

Experimental workflow for in vitro metabolism studies.

Conclusion

The metabolic pathway leading to the formation of this compound from Bosentan is complex, involving sequential demethylation and hydroxylation steps catalyzed by CYP2C9 and CYP3A4 in humans. While specific quantitative interspecies comparative data for this metabolite's formation is not publicly available, established in vitro methodologies using liver microsomes provide a robust framework for generating such data. This guide offers a comprehensive overview of the metabolic landscape and the experimental approaches necessary for researchers in drug development to investigate and understand the interspecies differences in Bosentan metabolism, ultimately aiding in the translation of preclinical findings to human clinical practice.

References

Comparative assessment of endothelin receptor binding affinity: Bosentan vs. Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative endothelin receptor binding affinities of the dual endothelin receptor antagonist, Bosentan (B193191), and its primary human metabolite, Hydroxy Desmethyl Bosentan.

This guide provides a comprehensive comparison of the binding affinities of Bosentan and its metabolites for the endothelin A (ETA) and endothelin B (ETB) receptors. The information presented is collated from publicly available pharmacological data.

Executive Summary

Bosentan is a competitive antagonist of both ETA and ETB receptors, with a higher affinity for the ETA subtype. Its primary active metabolite, Hydroxy Bosentan (Ro 48-5033), also exhibits endothelin receptor antagonism, albeit with a reduced affinity compared to the parent compound. The other major metabolite, this compound (Ro 64-1056), is generally considered to be pharmacologically inactive as an endothelin receptor antagonist, though specific binding affinity data (Ki or IC50 values) are not widely reported in the literature.

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes the available quantitative data on the binding affinities of Bosentan and its active metabolite, Hydroxy Bosentan, for human ETA and ETB receptors.

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
Bosentan ETA4.7 nM[1]
ETB95 nM[1]
Hydroxy Bosentan (Ro 48-5033) ETA and ETB~2-fold less potent than Bosentan[2][3]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) for endothelin receptor antagonists is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on established methodologies.

Objective: To determine the binding affinity of test compounds (e.g., Bosentan, this compound) for ETA and ETB receptors by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: [125I]-Endothelin-1 ([125I]ET-1)

  • Cell Membranes: Membranes prepared from cell lines expressing either human ETA or ETB receptors (e.g., CHO-K1 cells)

  • Test Compounds: Bosentan, this compound (and other metabolites) at various concentrations

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Non-specific Binding Control: A high concentration of unlabeled Endothelin-1 (B181129) (e.g., 1 µM)

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C)

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Cell pellets containing the receptor of interest are homogenized in a cold lysis buffer and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [125I]ET-1 (at a concentration near its Kd), and varying concentrations of the test compound or control.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Endothelin Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of endothelin-1 (ET-1) to its G protein-coupled receptors, ETA and ETB.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq11 Gq/11 ETA->Gq11 Activates ETB->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER/SR) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_effects Physiological Effects (Vasoconstriction, Proliferation, etc.) Ca2_release->Physiological_effects PKC->Physiological_effects

Caption: Endothelin-1 signaling through ETA and ETB receptors.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the key steps in a typical radioligand binding assay used to determine the binding affinity of a compound.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents incubation Incubation (Membranes + Radioligand + Test Compound) prepare_reagents->incubation filtration Filtration & Washing (Separate Bound from Free Radioligand) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Relative Quantification of Bosentan and its Metabolites in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of methodologies for the relative quantification of Bosentan (B193191) and its primary metabolites in clinical samples. Designed for researchers, scientists, and drug development professionals, it offers a comprehensive look at experimental data, detailed protocols, and visual workflows to support bioanalytical studies.

Bosentan, a dual endothelin receptor antagonist, is primarily used in the treatment of pulmonary arterial hypertension. Monitoring its concentration and that of its metabolites in clinical samples is crucial for pharmacokinetic and pharmacodynamic assessments. The primary metabolites of Bosentan include Ro 48-5033 (Hydroxybosentan), Ro 47-8634, and Ro 64-1056.[1][2] Hepatic metabolism, mainly through the cytochrome P450 enzymes CYP3A4 and CYP2C9, is the principal pathway for its clearance.[3][4]

Comparative Quantitative Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the simultaneous quantification of Bosentan and its metabolites due to its high sensitivity and selectivity.[5][6] Below is a summary of performance data from a validated LC-MS/MS method for the analysis of Bosentan and its active metabolite, Hydroxybosentan, in human plasma.[5][6]

AnalyteLinearity Range (ng/mL)Intra-batch Precision (%CV)Inter-batch Precision (%CV)Mean Relative Recovery (%)
Bosentan0.4 - 1600≤ 4.0≤ 4.0> 94
Hydroxybosentan0.2 - 250≤ 4.0≤ 4.0> 94

Table 1: Performance characteristics of a validated SPE-LC-MS/MS method for the quantification of Bosentan and Hydroxybosentan in human plasma.[5]

Experimental Protocols

A robust and reliable method for the simultaneous determination of Bosentan and its metabolites involves solid-phase extraction (SPE) followed by LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection : Collect human blood samples in appropriate anticoagulant-containing tubes.

  • Plasma Separation : Centrifuge the blood samples to separate the plasma.

  • Extraction : Utilize a solid-phase extraction procedure for the quantitative extraction of the analytes from 100 µL of human plasma.[5][6] Deuterated analogs of the analytes are typically used as internal standards.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation : Achieve chromatographic separation on a C18 analytical column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µ) under isocratic conditions.[5][6]

  • Mass Spectrometry : Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

Visualizing the Workflow and Metabolic Pathway

To aid in the understanding of the analytical process and the metabolic fate of Bosentan, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis blood_sample Blood Sample Collection plasma_separation Plasma Separation blood_sample->plasma_separation spe Solid-Phase Extraction (SPE) plasma_separation->spe lc_separation LC Separation (C18 Column) spe->lc_separation Extracted Sample ms_detection MS/MS Detection (ESI) lc_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification

Experimental workflow for Bosentan quantification.

metabolic_pathway cluster_metabolites Metabolites Bosentan Bosentan Ro_48_5033 Ro 48-5033 (Hydroxybosentan) Bosentan->Ro_48_5033 CYP2C9/CYP3A4 (Hydroxylation) Ro_47_8634 Ro 47-8634 Bosentan->Ro_47_8634 CYP2C9/CYP3A4 (O-demethylation) Ro_64_1056 Ro 64-1056 Ro_47_8634->Ro_64_1056 Hydroxylation

Metabolic pathway of Bosentan.

References

A Comparative Guide to Validated Analytical Methods for the Simultaneous Determination of Bosentan and Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Bosentan (B193191) and its primary active metabolite, Hydroxy Desmethyl Bosentan, is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides an objective comparison of various validated analytical methods, focusing on their performance and experimental protocols.

Methodology Comparison

The simultaneous determination of Bosentan and this compound in biological matrices is predominantly achieved through highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. These techniques offer superior resolution and selectivity compared to conventional HPLC-UV methods, which are more commonly validated for the analysis of Bosentan alone in pharmaceutical formulations.

Quantitative Performance Data

The following tables summarize the performance characteristics of different validated methods, providing a clear comparison for method selection and development.

Table 1: Comparison of Validated LC-MS/MS Methods

ParameterMethod 1
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2]
Matrix Human Plasma[1][2]
Extraction Solid Phase Extraction (SPE)[1][2]
Linearity Range (Bosentan) 0.4 - 1600 ng/mL[1][2]
Linearity Range (this compound) 0.2 - 250 ng/mL[1][2]
Intra-day Precision (%CV) ≤ 4.0%[1][2]
Inter-day Precision (%CV) ≤ 4.0%[1][2]
Mean Relative Recovery > 94%[1][2]
Lower Limit of Quantification (LLOQ) (Bosentan) 0.4 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) (this compound) 0.2 ng/mL[1][2]

Table 2: Comparison of Validated UPLC-MS/MS Methods

ParameterMethod 1
Instrumentation Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[3]
Matrix Rat Plasma[3]
Extraction Protein Precipitation[3]
Linearity Range (Bosentan) 25 - 5000 ng/mL[3]
Linearity Range (this compound) 0.5 - 100 ng/mL[3]
Intra-day Precision (%CV) < 14.2%[3]
Inter-day Precision (%CV) < 14.2%[3]
Mean Recovery > 90.4%[3]
Lower Limit of Quantification (LLOQ) (Bosentan) 25 ng/mL[3]
Lower Limit of Quantification (LLOQ) (this compound) 0.5 ng/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the key methods cited.

LC-MS/MS Method for Human Plasma
  • Sample Preparation: Analytes and their deuterated internal standards were extracted from 100 µL of human plasma using solid-phase extraction (SPE).[1][2]

  • Chromatographic Separation:

    • Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 µm).[1][2]

    • Mobile Phase: Isocratic elution. The specific mobile phase composition was not detailed in the provided abstract but would typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

    • Flow Rate: Not specified.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI), though not explicitly stated, is standard for this type of analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

UPLC-MS/MS Method for Rat Plasma
  • Sample Preparation: A simple one-step protein precipitation with acetonitrile was used for sample preparation. Ambrisentan was used as an internal standard.[3]

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).[3]

    • Mobile Phase: A gradient elution of acetonitrile and 0.1% formic acid.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Run Time: 4 minutes.[3]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions:

      • Bosentan: m/z 552 → 202[3]

      • This compound: m/z 568 → 202[3]

Visualizing the Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for the simultaneous determination of drug compounds, adhering to regulatory guidelines.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Literature Search & Technique Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 MD3 Optimization of Sample Preparation MD2->MD3 MD4 Optimization of Mass Spectrometric Parameters MD3->MD4 MV1 Specificity & Selectivity MD4->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery MV3->MV4 MV5 Limit of Detection (LOD) & Limit of Quantification (LOQ) MV4->MV5 MV6 Stability (Freeze-Thaw, Short-Term, Long-Term) MV5->MV6 MV7 Matrix Effect MV6->MV7 APP1 Sample Analysis (e.g., Bioequivalence Study) MV7->APP1 APP2 Incurred Sample Reanalysis (ISR) APP1->APP2

Caption: Workflow for Analytical Method Validation.

References

Unraveling the Contribution of Hydroxy Desmethyl Bosentan to the Pharmacological Profile of Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Bosentan (B193191), a dual endothelin (ET) receptor antagonist, is a cornerstone in the management of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is primarily attributed to its ability to block both ETA and ETB receptors, leading to vasodilation. Upon administration, Bosentan undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, the contribution of Hydroxy Desmethyl Bosentan (Ro 64-1056) to the overall pharmacological activity of the parent drug has been a subject of scientific inquiry. This guide provides a comprehensive evaluation of this compound's role, comparing its known properties with those of Bosentan and its other major metabolite, Hydroxy Bosentan (Ro 48-5033).

Executive Summary

Comparative Pharmacological Data

The following table summarizes the available quantitative data for Bosentan and its primary active metabolite, Hydroxy Bosentan. A lack of reported endothelin receptor binding data for this compound in the scientific literature prevents a direct quantitative comparison.

CompoundTargetAssayResult (Ki)Reference
Bosentan ETA ReceptorRadioligand Binding Assay4.7 nM[1][2][3]
ETB ReceptorRadioligand Binding Assay95 nM[1][2][3]
Hydroxy Bosentan (Ro 48-5033) ET ReceptorsIn vitro activity~2-fold less potent than Bosentan[4]

Note: Ki represents the inhibition constant, with a lower value indicating higher binding affinity.

Metabolic Pathway of Bosentan

Bosentan is primarily metabolized by the cytochrome P450 enzymes CYP2C9 and CYP3A4 in the liver.[5] The metabolic cascade leads to the formation of three main metabolites: Hydroxy Bosentan (Ro 48-5033), Desmethyl Bosentan (Ro 47-8634), and this compound (Ro 64-1056).[5]

Bosentan Metabolism Metabolic Pathway of Bosentan Bosentan Bosentan Ro_48_5033 Hydroxy Bosentan (Ro 48-5033) Bosentan->Ro_48_5033 Hydroxylation Ro_47_8634 Desmethyl Bosentan (Ro 47-8634) Bosentan->Ro_47_8634 O-demethylation Ro_64_1056 This compound (Ro 64-1056) Ro_48_5033->Ro_64_1056 O-demethylation Ro_47_8634->Ro_64_1056 Hydroxylation CYP2C9_3A4 CYP2C9 & CYP3A4

Caption: Metabolic pathway of Bosentan.

Discussion of Individual Contributions

Bosentan (Parent Drug): As the administered compound, Bosentan exhibits the highest plasma concentrations and is the principal contributor to the overall therapeutic effect. It displays a higher affinity for the ETA receptor compared to the ETB receptor.[1][2][3]

Hydroxy Bosentan (Ro 48-5033): This is the major and only pharmacologically active metabolite of Bosentan.[4][6][7] While its plasma levels are significantly lower than those of the parent drug, it retains endothelin receptor antagonist activity, albeit at a reduced potency of approximately half that of Bosentan.[4] It is estimated to contribute up to 20% of the total pharmacological effect of Bosentan.[4][8]

Desmethyl Bosentan (Ro 47-8634): This metabolite has been shown to activate the pregnane (B1235032) X receptor (PXR), similar to Bosentan, suggesting a potential role in drug-drug interactions through enzyme induction.[9] However, it is not considered a significant contributor to endothelin receptor antagonism.

  • Lack of Reported Activity: Despite numerous studies on Bosentan's pharmacology, there is a conspicuous absence of data demonstrating its binding affinity or functional antagonism at endothelin receptors.

  • Minor Metabolite Status: It is considered a minor metabolite with low plasma concentrations relative to Bosentan.[10]

  • Alternative Pharmacological Profile: Research has indicated that this compound, along with Hydroxy Bosentan, does not activate the pregnane X receptor (PXR), distinguishing its activity profile from that of Bosentan and Desmethyl Bosentan.[9]

Experimental Protocols

Endothelin Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a general method for determining the binding affinity of a test compound (e.g., this compound) to ETA and ETB receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for endothelin receptors.

Materials:

  • Cell membranes expressing human recombinant ETA or ETB receptors.

  • Radioligand: [125I]-ET-1.

  • Test compounds: Bosentan (positive control), this compound.

  • Binding buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).

  • Wash buffer: (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds and Bosentan.

  • In a 96-well plate, add the cell membrane preparation, the radioligand ([125I]-ET-1) at a concentration close to its Kd, and varying concentrations of the test compound or control.

  • Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

  • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate (Membranes + Radioligand + Test Compound) A->B Mix C Filtration (Separate Bound from Free Radioligand) B->C Terminate Reaction D Scintillation Counting (Measure Radioactivity) C->D Quantify E Data Analysis (Calculate IC50 and Ki) D->E Analyze

Caption: Workflow for a radioligand binding assay.

Conclusion

Based on the currently available scientific literature, this compound (Ro 64-1056) is unlikely to be a significant contributor to the overall endothelin receptor antagonist activity of Bosentan. The therapeutic effects of Bosentan are primarily driven by the parent drug itself, with a minor contribution from its active metabolite, Hydroxy Bosentan (Ro 48-5033). Further in vitro pharmacological studies directly assessing the endothelin receptor binding and functional activity of this compound would be necessary to definitively quantify its contribution. However, for the purposes of drug development and safety assessment, its role in direct endothelin receptor antagonism appears to be negligible.

References

Safety Operating Guide

Navigating the Disposal of Hydroxy Desmethyl Bosentan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Hydroxy Desmethyl Bosentan, a key metabolite in pharmaceutical research. This document outlines procedural steps for researchers, scientists, and drug development professionals to ensure safety and regulatory adherence in the handling and disposal of this compound.

This compound, a metabolite of the dual endothelin receptor antagonist Bosentan, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. Adherence to established protocols is paramount for any facility engaged in research and development involving this substance.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Safety data sheets (SDS) for Bosentan and its related compounds recommend the use of safety glasses with side-shields, gloves, and a lab coat.[1] In case of accidental spills, the area should be washed with plenty of water, and adequate ventilation must be ensured.[2] For detailed first-aid measures, consult the substance's specific SDS.

Disposal Protocol: A Step-by-Step Approach

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1] This ensures that the compound is managed in accordance with all applicable federal, state, and local environmental regulations.[2] The U.S. Environmental Protection Agency (EPA) has established specific management standards for hazardous waste pharmaceuticals, which serve as a guiding framework.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the first critical step. This compound waste should not be mixed with general laboratory trash. It should be classified as a chemical or pharmaceutical waste according to your institution's and local authorities' guidelines.

Step 2: Containerization and Labeling

  • Containers: Use leak-proof, sealed containers for collecting this compound waste.[3] These containers must be in good condition, free from rust or structural defects.

  • Labeling: Clearly label the waste container with "Hazardous Waste Pharmaceuticals" or as otherwise required by your institution's waste management plan.[4] The label should identify the contents and the date of accumulation.

Step 3: Storage

Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area.[3] This storage area should be isolated to prevent unauthorized access. It is important to keep incompatible waste types stored separately.[3]

Step 4: Arrange for Professional Disposal

Contact a licensed hazardous material disposal company to arrange for the pickup and disposal of the waste.[1][2] These companies are equipped to handle and transport chemical waste safely and in compliance with regulatory standards.

Step 5: Incineration

Incineration is the preferred method for the final disposal of pharmaceutical waste.[1][3] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to ensure the complete destruction of the compound and to manage emissions.[1][2]

Quantitative Disposal Parameters

For laboratories utilizing incineration, specific temperature parameters are crucial for the effective destruction of pharmaceutical waste.

Waste TypeMinimum Incineration Temperature
Hazardous Pharmaceuticals850°C
Cytotoxic Waste1200°C

Data sourced from Standard Operating Procedures for Pharmaceutical Waste Incineration.[3]

Prohibited Disposal Methods

It is critical to note that flushing of hazardous pharmaceutical waste down the drain (sewering) is strictly prohibited by the EPA.[4][5] This practice can lead to the contamination of water systems and have adverse effects on aquatic ecosystems.[5]

Experimental Protocols and Chemical Treatment

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 On-Site Management cluster_2 Disposal Route cluster_3 Prohibited Action start This compound Waste Generated segregate Segregate as Chemical Waste start->segregate no_sewer Do NOT Dispose Down Drain start->no_sewer containerize Place in Labeled, Sealed Container segregate->containerize store Store in Secure, Ventilated Area containerize->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor incinerate Incinerate at Approved Facility contact_vendor->incinerate

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Hydroxy Desmethyl Bosentan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxy Desmethyl Bosentan, a metabolite of the drug Bosentan. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize risk and establish a secure operational workflow.

Hazard Identification and Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety goggles or glassesTo prevent eye contact with the chemical.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coatTo avoid skin contact.[1][2]
Respiratory Protection A self-contained breathing apparatus or a respirator is advised, especially when handling the powder form where dust may be generated.[3]To prevent inhalation of fine particles.

Operational Plan for Safe Handling

A systematic approach is crucial when working with chemical compounds in a laboratory setting. The following step-by-step plan outlines the safe handling of this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Keep the quantities of the chemical stored in the laboratory to a minimum.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing or transferring the solid compound, take care to avoid creating dust.

  • If the compound is in solution, avoid splashing.

  • Do not eat, drink, or smoke in the handling area.[5]

3. Storage:

  • Store this compound in a tightly sealed container.

  • Keep it in a cool, well-ventilated area, away from incompatible materials.[6]

  • The recommended storage temperature is often between 2-8°C for long-term stability.[7]

4. Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Wear a self-contained breathing apparatus and provide adequate ventilation before cleaning the spill.[3]

  • For small spills, absorb the material with an inert substance and place it in a suitable container for disposal.

  • Wash the spill area with plenty of water.[3]

5. First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water.

  • Skin Contact: Wash the affected area with soap and water.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[3]

  • Ingestion: Seek medical assistance for gastric lavage.[3]

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Excess and expired materials should be handled by a licensed hazardous material disposal company.[8]

  • Do not discharge the chemical into drains or water courses.[6]

Procedural Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weighing/Transfer prep_workspace->handling_weigh handling_experiment Experimental Use handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate emergency_spill Spill Response handling_experiment->emergency_spill emergency_firstaid First Aid handling_experiment->emergency_firstaid cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff disposal_waste Segregate Waste cleanup_doff->disposal_waste disposal_collection Hazardous Waste Collection disposal_waste->disposal_collection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Desmethyl Bosentan
Reactant of Route 2
Hydroxy Desmethyl Bosentan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。